Dimethylnitramine (DMNA), with the CAS Registry Number 4164-28-7, is a model compound for the nitramine functional group, which is crucial in energetic materials research [1] [2]. Its basic chemical identifiers and properties are summarized below.
Table 1: Chemical Identifiers and Physical Properties of this compound [3] [4] [5]
| Property | Value |
|---|---|
| Systematic Name | N-Methyl-N-nitromethanamine |
| Other Names | N,N-Dimethylnitramine; Dimethylnitroamine; N-Nitrodimethylamine |
| CAS RN | 4164-28-7 |
| Molecular Formula | C₂H₆N₂O₂ |
| Average Mass | 90.08 g/mol |
| SMILES | CN(C)N+=O |
| Melting Point | 58 °C |
| Density | 1.109 g/mL |
| Refractive Index | 1.446 |
| Dipole Moment | 4.11 D |
The thermal and photochemical decomposition of DMNA is a complex process studied extensively to understand the behavior of larger nitramines like RDX and HMX [1]. Research indicates that the dominant decomposition channel depends on whether the process is initiated in the ground (thermal) or excited (photochemical) electronic state [2].
The following diagram illustrates the two primary competing mechanisms for DMNA decomposition:
Competing decomposition pathways of DMNA in ground and excited electronic states.
Advanced spectroscopic and computational methods are used to study DMNA decomposition. Key experimental approaches involve using nanosecond lasers at specific UV wavelengths (e.g., 226 nm and 193 nm) to initiate decomposition, with products detected via Time-of-Flight Mass Spectrometry (TOF-MS) and Laser-Induced Fluorescence (LIF) [2]. Theoretically, high-level computational methods are essential.
Table 2: Key Computational Methods for Studying DMNA [1]
| Method | Acronym | Key Application in DMNA Research |
|---|---|---|
| Symmetry-Adapted Cluster Configuration Interaction | SAC-CI | Calculating vertical excitation energies, oscillator strengths, and assigning UV/ionization spectra. |
| Complete Active Space Self-Consistent Field | CASSCF | Studying surface crossings (conical intersections) between electronic states during decomposition. |
| Density Functional Theory | DFT (e.g., B3LYP) | Optimizing the ground state geometry of the molecule. |
While DMNA itself is studied as a model compound, its class (nitramines) is of concern in environmental contexts like CO₂ capture processes, where amine-based solvents can degrade to form nitramines [6]. Toxicological data suggests a profile distinct from the more potent nitrosamines.
Table 3: Toxicological Profile of this compound [6] [7]
| Aspect | Assessment |
|---|---|
| Carcinogenicity | Questionable carcinogen; classified as having experimental tumorigenic data. Considered less potent than nitrosamines. |
| Genotoxicity | Mutation data reported. Risk assessment for genotoxic carcinogens typically follows a non-threshold model. |
| Acute Toxicity | Poison by intraperitoneal route. Moderately toxic by ingestion. |
| Decomposition Hazards | When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOₓ). |
DMNA's primary research value lies in its role as a prototype for the nitramine functional group (N-NO₂) found in larger, more complex energetic materials [1] [2]. Studies on its excited electronic states assist in designing UV-based nitro organic explosives detectors [1]. Furthermore, understanding the formation and environmental impact of nitramines is crucial for developing safer amine-based CO₂ capture technologies [6].
N-Nitrosodimethylamine (NDMA), with the CAS Number 62-75-9, is one of the simplest nitrosamine compounds [1]. The table below summarizes its fundamental identifiers and physicochemical properties [2] [1] [3].
| Property | Description |
|---|---|
| CAS No. | 62-75-9 |
| Molecular Formula | C₂H₆N₂O |
| Molecular Weight | 74.08 g/mol |
| Physical Description | Yellow, oily liquid with a faint, characteristic odor [2] [1] |
| Boiling Point | 153 - 306°F (approx. 153°C) [2] [1] |
| Solubility | Soluble in water, alcohol, and ether [1] [4] |
| Vapor Pressure | 3 mmHg [2] |
NDMA is a potent hepatotoxin and classified as a probable human carcinogen. Its toxicity arises from a specific mechanism of metabolic activation.
NDMA requires metabolic activation to form DNA-damaging agents.
Global health authorities have established strict limits for NDMA impurities in pharmaceuticals to minimize cancer risk from lifetime exposure. The basis for these limits is the ICH M7(R1) guideline, which categorizes NDMA as a Class 1 mutagenic carcinogen [5] [6].
The table below summarizes the Acceptable Intake (AI) limits set by various agencies [5] [6]:
| Regulatory Authority / Context | Acceptable Intake (AI) | Theoretical Cancer Risk |
|---|---|---|
| FDA, EMA, Health Canada | 96 ng/day | 1 in 100,000 over a lifetime |
| Alternative Proposal (Bercu et al., 2023) | 145 ng/day | Based on linear extrapolation of tumor data |
Understanding how NDMA forms in drug products is crucial for risk mitigation. The primary conditions are the presence of vulnerable amines and nitrosating agents [5].
Multiple factors in manufacturing and storage contribute to NDMA formation.
The chemical reaction involves nitrosation of a secondary amine (like dimethylamine) by nitrous acid (formed from nitrites under acidic conditions) [1] [5]:
HONO + (CH₃)₂NH → (CH₃)₂NNO + H₂O
Sensitive and specific analytical techniques are required to detect NDMA at ultra-trace levels (parts-per-billion or lower).
The general workflow for analysis is as follows:
Standard analytical workflow for NDMA testing in pharmaceuticals.
A proactive, holistic approach is necessary to prevent and reduce NDMA contamination.
NDMA contamination presents a complex challenge, but through rigorous science, robust analytical control, and careful process management, the pharmaceutical industry can effectively mitigate this risk and ensure patient safety.
Dimethylnitramine (DMNA) is a simple organic compound with the chemical formula C₂H₆N₂O₂. The table below summarizes its core identifiers and characteristics.
| Property Category | Details |
|---|---|
| Systematic Name | Methanamine, N-methyl-N-nitro- [1] |
| Common Names | This compound; N-Nitrodimethylamine; N,N-Dimethylnitramine; DMNA [2] [1] |
| CAS Registry Number | 4164-28-7 [2] [1] |
| MeSH Unique ID | D013962 [3] |
| Chemical Formula | C₂H₆N₂O₂ [1] |
| Molecular Weight | 90.08 g/mol [1] |
| Melting Point | 58 °C [1] |
| Boiling Point | 187 °C [1] |
| Chemical Structure | Features a nitramine (N–NO₂) functional group [4] |
The searched literature consistently highlights this compound's role as a model compound for studying nitramine-based energetic materials like RDX and HMX [4] [5]. Its simple structure with a single N–NO₂ moiety allows for detailed investigation of decomposition mechanisms that are relevant to propellants and explosives [4].
A key area of research involves "metalized energetic materials," where adding metal particles like zinc (Zn) or aluminum (Al) to nitramine compounds significantly enhances their performance. Studies on DMNA-Zn clusters aim to understand how metals alter the decomposition pathways and increase energy release [4].
The initial decomposition of DMNA is a complex process that depends on whether it is thermally or electronically excited. The following diagram illustrates the primary pathways explored in the research.
The diagram above shows that DMNA decomposition proceeds through multiple pathways, with the dominant mechanism depending on the energy source.
Research into these mechanisms employs a combination of advanced experimental and theoretical techniques.
It is critical to distinguish This compound from N,N-Dimethyltryptamine (DMT). Despite the similar names, they are entirely different substances with different structures, properties, and applications.
The current body of research leaves several questions open:
Dimethylnitramine (DMNA, CAS 4164-28-7) is an organic compound with the molecular formula C₂H₆N₂O₂. It has garnered significant research interest due to its role as a model nitramine energetic material for decomposition studies [1] and as an environmental contaminant formed as a by-product in amine-based post-combustion CO₂ capture (PCCC) processes [2] [3]. This whitepaper provides a consolidated technical overview of this compound, covering its fundamental properties, analytical methods, environmental significance, and decomposition behavior, supported by structured data and analytical workflows to aid research and development activities.
This section details the core identifying information and structural characteristics of this compound.
Table 1: Chemical Identification and Properties of this compound
| Property | Description |
|---|---|
| Systematic IUPAC Name | N,N-dimethylnitramide [4] |
| CAS Registry Number | 4164-28-7 [4] |
| Molecular Formula | C₂H₆N₂O₂ [4] |
| Synonym(s) | N-Nitrodimethylamine; N,N-Dimethylnitramine; Dimethylnitroamine [4] |
| Average Molecular Mass | 90.08 g/mol [4] |
| Exact Mass | 90.042927438 g/mol [4] |
| Topological Polar Surface Area | 49.1 Ų [4] |
| Molecular Structure | The molecule is planar, with significant double-bond character in the N–N bond [5]. |
| Hydrogen Bond Acceptor Count | 3 [4] |
| Covalently-Bonded Unit Count | 1 [4] |
Accurate detection and quantification of this compound are challenging due to its high polarity and proneness to matrix effects. The following sections summarize established analytical techniques.
For simultaneous determination of this compound and other nitramines in complex matrices like aqueous soil extracts, a robust LC-MS/MS method has been developed [2].
Historically, gas-liquid chromatographic methods have been employed, often involving derivatization (e.g., oxidation to corresponding nitramines) for enhanced detection at picogram levels [6]. However, such oxidation steps may lack reproducibility [6].
This compound is an environmental contaminant of emerging concern.
As a model nitramine compound, the decomposition mechanism of this compound has been extensively studied to understand the behavior of more complex energetic materials.
The following diagram illustrates the primary decomposition pathways of this compound, particularly under photoexcitation, as revealed by experimental and theoretical studies [1].
Diagram 1: Key decomposition pathways of this compound under UV excitation, highlighting the dominant nitro-nitrite isomerization channel [1].
Key Findings from Decomposition Studies [1]:
This protocol is adapted from the method published by Gundersen et al. [2].
1. Sample Preparation:
2. Instrumental Parameters:
3. Quality Control:
Despite the existing body of knowledge, several areas require further investigation:
This compound serves as a critical compound in two distinct fields: as a model system for understanding nitramine decomposition in energetic materials and as an environmental contaminant with potential health implications. This guide has synthesized its fundamental properties, advanced analytical methods, and key behaviors to support ongoing research and risk management efforts. Future work should focus on closing the identified research gaps to fully understand and mitigate the risks associated with this compound.
The Complete Active Space Self-Consistent Field (CASSCF) method represents a cornerstone of modern multireference computational chemistry for investigating electronic structures that cannot be adequately described by single-reference approaches like Hartree-Fock or density functional theory (DFT). This methodology is particularly crucial for studying molecular systems where electronic degeneracy or near-degeneracy occurs, such as in bond-breaking/formation processes, excited states, and conical intersections—situations frequently encountered in photochemical reactions and decomposition pathways of energetic materials and pharmaceuticals [1]. The fundamental strength of CASSCF lies in its ability to treat static electron correlation explicitly through a full configuration interaction (CI) treatment within a carefully selected active space of molecular orbitals, while variationally optimizing both the CI coefficients and the molecular orbitals themselves [1].
In pharmaceutical research, understanding non-adiabatic processes is critical for investigating phototoxicity, photodegradation, and the relaxation mechanisms of drug candidates following light exposure. The CASSCF study of dimethylnitramine (DMNA) provides an exemplary framework for investigating ultrafast internal conversion processes through conical intersections, which can inform drug stability analysis and predictive modeling of decomposition pathways [2]. Similarly, the insights gained from such studies can be extrapolated to nitro-containing pharmaceuticals, where nitro group dynamics often play crucial roles in metabolic activation and deactivation processes.
This compound (DMNA) serves as an important model system for studying nitramine decomposition, which has implications for both energetic materials and nitro-containing pharmaceuticals. The CASSCF computational investigation of DMNA primarily focuses on elucidating the non-radiative decay mechanism from the first excited singlet state (S(_1)) to the ground state (S(_0)) following photoexcitation [2]. Experimental femtosecond pump-probe spectroscopy measurements have revealed an exceptionally short S(_1) state lifetime of approximately 50 ± 16 femtoseconds, indicating an extremely efficient internal conversion process [2]. This ultrafast decay is mediated through a conical intersection (CI) between the S(_1) and S(_0) potential energy surfaces, which serves as a funnel for transferring population between electronic states.
The CASSCF computations demonstrate that the 271 nm excitation of DMNA does not provide sufficient energy for direct dissociation on the S(_1) potential energy surface via adiabatic NO(_2) elimination [2]. Instead, the system undergoes rapid internal conversion to the highly vibrationally excited ground state, where dissociation may subsequently occur. This mechanistic insight is particularly valuable for understanding the photostability and radiationless deactivation of nitro-containing compounds in pharmaceutical contexts, where such pathways can influence photodegradation kinetics and potential phototoxic responses.
The appropriate selection of the active space is paramount for obtaining physically meaningful results from CASSCF calculations. For the DMNA system, the computational protocol employs a CAS(3,4) active space (3 electrons in 4 orbitals) to describe the bond breaking/formation processes involved in the cycloreversion reaction [1]. This active space specifically addresses the three electrons actively involved in the bond breaking and formation process as the reaction proceeds from dimer to fragment, distributed among the four active orbitals (bonding and antibonding for each of the two bonds involved) in all possible ways consistent with spin and spatial symmetry [1].
Table: Active Space Specification for DMNA CASSCF Study
| Parameter | Specification | Rationale |
|---|---|---|
| Electrons | 3 | Number of electrons actively involved in bond breaking/formation |
| Orbitals | 4 | Bonding/antibonding orbitals for the two relevant bonds |
| Active Space Type | CAS(3,4) | Balanced description of electron correlation for reaction |
| Multiplicity | 1 (Singlet) | Ground state electronic configuration |
| Key Orbitals | NO(_2) moiety out-of-plane bending | Reaction coordinate for conical intersection access |
For more complex pharmaceutical systems, the general strategy involves identifying the key electrons and orbitals directly participating in the electronic process of interest (e.g., bond breaking/formation, excitation, etc.). The inactive orbitals are kept doubly occupied, while virtual orbitals remain unoccupied in the reference wavefunction, with correlation effects in these spaces addressed by subsequent higher-level methods [1].
The CASSCF methodology requires careful preliminary setup to ensure convergence to physically meaningful solutions. Unlike standard single-reference calculations, CASSCF computations cannot typically begin with automatically generated guess orbitals but require chemically informed initial orbital sets [3]. The following protocol outlines the systematic preparation for DMNA CASSCF calculations:
Molecular Geometry Preparation: Obtain initial DMNA geometry from crystallographic data or perform preliminary geometry optimization at the DFT level. The DMNA structure should reflect the electronic state of interest, with particular attention to the NO(_2) moiety geometry [4].
Initial Orbital Generation: Compute starting orbitals using DFT (often using natural bond orbitals or localized orbital schemes) or MP2 natural orbitals. These initial orbitals provide a physically reasonable starting point that significantly improves CASSCF convergence compared to standard Hartree-Fock virtual orbitals, which are not well-defined from a physical perspective [1] [3]. For DMNA, particular emphasis should be placed on obtaining a good description of the unoccupied orbitals related to the NO(_2) group.
Active Space Definition: Carefully select the active orbitals by inspecting the initial orbital compositions. For DMNA, the active space should include orbitals involved in the NO(_2) out-of-plane bending coordinate that facilitates access to the conical intersection [2]. The standard CAS(3,4) active space has been shown to provide a semi-quantitative description of the cycloreversion process in DMNA [1].
Basis Set Selection: Employ the 6-31G basis set or a similar polarized double-zeta basis set, which provides a reasonable balance between computational cost and accuracy for initial DMNA CASSCF investigations [1].
The core CASSCF computation requires precise specification of parameters to ensure accurate description of the electronic structure. The following input structure demonstrates a typical DMNA CASSCF setup using ORCA software, though similar principles apply across quantum chemistry packages:
Table: CASSCF Input Parameters for DMNA Conical Intersection Study
| Parameter | Value | Explanation |
|---|---|---|
| Theory Level | CASSCF | Complete Active Space SCF method |
| Basis Set | 6-31G or def2-SVP | Polarized double-zeta basis |
| Active Electrons (nel) | 3 | Three electrons in active space |
| Active Orbitals (norb) | 4 | Four orbitals in active space |
| Multiplicity (mult) | 1 | Singlet state |
| Number of Roots (nroots) | 2 | Include ground and first excited state |
| State Averaging | Equal weights | Balanced description of S(_0) and S(_1) |
For the DMNA conical intersection study, a state-averaged (SA) CASSCF approach is recommended to obtain a balanced description of both the ground (S(_0)) and first excited (S(_1)) electronic states [1]. The state-averaging procedure optimizes a single set of orbitals that are equally appropriate for all electronic states under consideration, which is essential for accurate characterization of conical intersections and potential energy surface crossings [1].
Locating and characterizing the conical intersection in DMNA requires systematic exploration of the potential energy surface. The following workflow outlines the protocol for mapping the reaction pathway:
Diagram: Workflow for Conical Intersection Exploration in DMNA
Linear Synchronous Transit (LST): Construct an initial approximate reaction pathway by linearly interpolating between the initial (DMNA ground state) and final (two separated thymine monomers) structures, allowing all geometrical parameters to vary simultaneously as a fraction of their total change [1].
Pathway Refinement: Iteratively refine the reaction pathway to locate stationary points, including local minima and transition states, through gradient-based optimization techniques.
Vibrational Analysis: Perform full vibrational frequency analysis at each stationary point to confirm the nature of the structure (minimum vs. transition state) and to ensure that the conical intersection exhibits the correct number of imaginary frequencies [1].
Reaction Coordinate Analysis: Identify the key reaction coordinate involving the out-of-plane bending mode of the DMNA NO(_2) moiety, which facilitates access to the conical intersection [2].
The analysis of CASSCF wavefunctions provides critical insight into the electronic structure changes accompanying the internal conversion process. For the DMNA system, key analytical approaches include:
Natural Bond Orbital (NBO) Analysis: Transform CASSCF orbitals to localized representations to quantify changes in electron density distribution during the internal conversion process. The CASVB (Complete Active Space Valence Bond) method can be particularly valuable for interpreting the multiconfigurational wavefunction in terms of familiar chemical concepts [1].
Potential Energy Surface Mapping: Construct two-dimensional cuts through the potential energy surfaces of S(_0) and S(_1) states along key internal coordinates, particularly the NO(_2) out-of-plane bending mode and bond dissociation coordinates.
Conical Intersection Characterization: Identify the precise geometry where the S(_0) and S(_1) potential energy surfaces intersect and determine the branching space vectors (gradient difference and non-adiabatic coupling vectors) that define the intersection topography.
Table: Key Computational Findings for DMNA Internal Conversion
| Property | Value/Description | Methodology |
|---|---|---|
| S(_1) Lifetime | 50 ± 16 fs | Femtosecond pump-probe spectroscopy |
| Conical Intersection | Accessible via NO(_2) out-of-plane bending | CAS(3,4)SCF/6-31G |
| Excitation Energy | 271 nm (pump) | Experimental measurement |
| Adiabatic Dissociation | Not accessible at 271 nm | CASSCF potential energy mapping |
| Key Vibrational Mode | NO(_2) out-of-plane bending | Frequency analysis at stationary points |
The CASSCF computational results should be rigorously correlated with available experimental data to validate the theoretical models:
Time-Resolved Spectroscopy: Compare calculated excited state lifetimes with experimental values obtained from femtosecond pump-probe spectroscopy (50 ± 16 fs for DMNA) [2].
Energetic Considerations: Verify that the calculated energy barriers and reaction energetics are consistent with experimental thermochemical data and dissociation thresholds.
Product Analysis: Correlate predicted dissociation pathways with experimental product distributions from DMNA photolysis studies.
The combination of computational and experimental approaches provides a comprehensive understanding of the ultrafast internal conversion dynamics in DMNA, demonstrating the critical role of conical intersections in mediating non-radiative relaxation processes.
While the CAS(3,4) active space provides a qualitatively correct description of the DMNA internal conversion, more sophisticated approaches may be necessary for quantitative accuracy or for more complex pharmaceutical systems:
Dynamic Correlation Correction: Incorporate dynamic electron correlation using methods such as N-Electron Valence Perturbation Theory (NEVPT2) or multi-reference configuration interaction (MRCI) to improve energetic predictions [3].
Extended Active Spaces: For systems with more extensive electron correlation effects, consider using restricted active space (RASSCF) or generalized active space (GAS) approaches that allow for larger active spaces while maintaining computational feasibility [1].
QM/MM Embedding: For pharmaceutical applications in complex environments, embed the CASSCF treatment of the core region within a molecular mechanical (MM) description of the protein or solvent environment.
The DMNA CASSCF protocol can be adapted to various pharmaceutical research contexts:
Phototoxicity Assessment: Investigate potential energy surfaces and conical intersections for drug candidates to predict photochemical reactivity and excited state lifetimes.
Metabolic Activation Studies: Examine the electronic structure changes associated with metabolic transformations of nitro-aromatic pharmaceuticals.
Photodynamic Therapy Agents: Design and optimize photosensitizers by characterizing their excited state landscapes and intersystem crossing efficiencies.
The insights gained from the DMNA case study provide a robust foundation for understanding and predicting the photochemical behavior of nitro-containing compounds in pharmaceutical contexts, enabling more rational design of stable, safe drug candidates with controlled photoreactivity.
Dimethylnitramine (DMNA, (CH₃)₂NNO₂) serves as a fundamental model compound for understanding the decomposition behavior of more complex nitramine energetic materials such as RDX, HMX, and CL-20. These materials are characterized by their ability to release substantial chemical energy rapidly upon decomposition or detonation, making them valuable for applications ranging from mining and construction to rocketry and space exploration. The decomposition mechanisms of DMNA have been extensively studied over past decades, with research revealing complex chemical and physical events influenced by various factors including excitation sources and environmental conditions. The presence of metal particles and clusters in energetic formulations has been found to significantly alter decomposition pathways and enhance energy release, though the fundamental mechanisms underlying these effects remain incompletely understood. This article provides comprehensive application notes and experimental protocols for investigating DMNA decomposition mechanisms, with particular emphasis on electronically nonadiabatic processes and metal cluster interactions that govern initial decomposition steps.
The initial decomposition steps of this compound proceed through several competing pathways that are highly dependent on the excitation source and environmental conditions. Under thermal excitation conditions, the dominant decomposition mechanism involves N-N bond cleavage leading to NO₂ elimination. In contrast, electronic excitation via UV radiation promotes alternative pathways characterized by conical intersections between potential energy surfaces that facilitate efficient nonadiabatic transitions. The primary decomposition channels identified through both experimental and theoretical studies include:
Table 1: Key Decomposition Pathways of DMNA and Their Characteristics
| Decomposition Pathway | Excitation Condition | Major Products | Branching Ratio | Energy Barrier (Relative) |
|---|---|---|---|---|
| Nitro-nitrite isomerization | UV (226 nm, 193 nm) | NO + (CH₃)₂NNO | ~96% | Lower in excited states |
| HONO elimination | UV (226 nm, 193 nm) | HONO + CH₂NCH₃ | ~4% | Higher than isomerization |
| N-N bond dissociation | Thermal/Electronic | NO₂ + (CH₃)₂N | Dominant in thermal decomposition | Variable with conditions |
The electronic state dynamics play a crucial role in DMNA decomposition. Experimental evidence confirms that conical intersections between electronic states create funnel-like topographies on potential energy surfaces that control the decomposition following electronic excitation. Specifically, the presence of an (S₂/S₁)CI conical intersection along the nitro-nitrite isomerization coordinate provides a direct nonadiabatic decomposition pathway accessible by 226 nm photoexcitation. Conversely, in the ground electronic state, a similar (S₁/S₀)CI conical intersection hinders the isomerization pathway, rendering NO₂ elimination as the major thermal decomposition channel. [1] [2]
Purpose: To initiate and monitor the decomposition products of DMNA following electronic excitation and identify primary reaction channels.
Materials and Equipment:
Procedure:
Key Parameters:
Data Interpretation:
Purpose: To determine energy-dependent decomposition pathways and identify critical energy barriers for competing reaction channels.
Procedure:
Purpose: To map potential energy surfaces, locate transition states, and identify conical intersections that facilitate nonadiabatic transitions in DMNA decomposition.
Computational Methods:
Procedure:
Key Analysis Techniques:
The following diagram illustrates the computational workflow for studying decomposition mechanisms:
Purpose: To simulate decomposition behavior under realistic temperature conditions and identify dominant reaction pathways through direct dynamics simulations.
Procedure:
Data Analysis:
Purpose: To investigate how zinc atoms and clusters alter the decomposition mechanisms and energetics of DMNA, potentially leading to enhanced energy release and modified reaction pathways.
Background: Metalized energetic materials, which combine molecular energetic materials with metal particles (e.g., Zn, Al, Fe), demonstrate twice the energy release efficiency compared to molecular energetic materials alone. This enhancement is attributed not only to the exothermicity of stable metal oxide formation but also to modifications of the fundamental decomposition mechanisms of the energetic molecules in the presence of metal particles. [3]
Computational Approaches:
Table 2: Comparison of DMNA Decomposition Characteristics with and without Zinc Clusters
| Parameter | Isolated DMNA | DMNA-Zn Cluster | DMNA-Zn₁₀ Cluster |
|---|---|---|---|
| Primary Decomposition Pathway | Nitro-nitrite isomerization | N-N bond dissociation → Zn-O bond formation → isomerization | N-N bond dissociation → isomerization |
| Reaction Exothermicity | Endothermic initial steps | Exothermic reaction steps | Modified exothermicity profile |
| Key Intermediates | Nitrite isomer | Multiple intermediates including Zn-O bonded species | Simplified intermediate scheme |
| Electronic State Involvement | S₂/S₁ and S₁/S₀ conical intersections | Modified conical intersections | Similar but altered energy landscapes |
Key Findings:
The following diagram illustrates the comparative decomposition pathways:
Purpose: To systematically evaluate the effects of metal clusters on decomposition mechanisms and energetics of energetic materials.
Procedure:
The decomposition mechanisms of this compound provide fundamental insights into the behavior of more complex nitramine energetic materials. The experimental and computational protocols outlined in this application note enable comprehensive investigation of both ground state and excited state decomposition pathways, with particular emphasis on the critical role of electronically nonadiabatic processes mediated by conical intersections. The integration of time-resolved spectroscopic methods with high-level multireference computational approaches offers a powerful strategy for elucidating complex decomposition mechanisms.
The significant alterations in decomposition pathways induced by metal clusters, particularly zinc, highlight the potential for optimizing energetic material performance through targeted formulations. The switch from endothermic to exothermic initial steps and the modification of primary decomposition channels in the presence of zinc clusters demonstrate the profound influence of metal additives on fundamental chemical processes in energetic materials.
These protocols and findings provide researchers with comprehensive tools for investigating decomposition mechanisms of energetic materials, facilitating the development of safer, more efficient, and more controllable energetic material systems for various applications in defense, aerospace, and industrial sectors. Future research directions should focus on extending these investigations to more complex energetic compounds and exploring synergistic effects in multi-component energetic formulations.
Dimethylnitramine (DMNA), with the chemical formula (CH₃)₂NNO₂, serves as a fundamental model compound for understanding the decomposition behavior of more complex nitramine energetic materials such as RDX (1,3,5-trinitro-1,3,5-triazacyclohexane) and HMX (1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane). The significance of DMNA in energetic materials research stems from its relatively simple molecular structure that contains the essential nitramine functional group (N-NO₂), which is responsible for the initiation of decomposition in many high-energy materials. [1] [2] Research on DMNA provides crucial insights into the initial decomposition steps, excited state dynamics, and thermal behavior of nitramine-based energetic compounds, enabling researchers to develop safer, more efficient explosives and propellants with controlled sensitivity and performance characteristics.
The investigation of DMNA's decomposition mechanisms bridges fundamental chemical physics with practical applications in energetic materials development. As noted in research, "Studies of gas-phase energetic materials disclose the properties and reactions of energetic materials at the molecular level, and determine the decomposition mechanics and dynamics as functions of the electronic and vibrational states excitations." [2] This statement underscores the critical importance of understanding DMNA at the molecular level to advance the field of energetic materials. Furthermore, the absorption characteristics of nitramine compounds in the UV region make them relevant for developing explosives detection technologies, adding to the practical significance of DMNA research. [2]
The decomposition of this compound proceeds through several competing pathways, with the dominant mechanism depending critically on whether the molecule is in its ground electronic state or an excited electronic state. Experimental and theoretical studies have revealed that the primary decomposition channels include nitro-nitrite isomerization, HONO elimination, and direct N-N bond cleavage. Through extensive investigation using nanosecond laser spectroscopy and complete active space self-consistent field (CASSCF) calculations, researchers have determined that the branching ratio between the dominant nitro-nitrite isomerization pathway and the minor HONO elimination channel is approximately 1:0.04 following electronic excitation. [1]
The decomposition process is significantly influenced by conical intersections between electronic states, which provide efficient nonadiabatic transition pathways that funnel excited molecules back to the ground state or toward decomposition products. The presence of both (S₂/S₁)CI and (S₁/S₀)CI conical intersections along the reaction coordinate creates a complex energy landscape that directs the decomposition outcome based on the initial excitation energy and molecular geometry. [1] [3] These surface crossings play a decisive role in determining which decomposition pathway dominates under specific conditions, making them essential for understanding DMNA's initiation behavior.
Table 1: Primary Decomposition Channels of DMNA
| Decomposition Channel | Reaction Equation | Experimental Conditions | Dominance/Branching Ratio |
|---|---|---|---|
| Nitro-nitrite isomerization | (CH₃)₂NNO₂ → (CH₃)₂NONO → products | UV excitation (226 nm, 193 nm) | Major channel (≈96%) |
| HONO elimination | (CH₃)₂NNO₂ → CH₂=NCH₃ + HONO | UV excitation (226 nm, 193 nm) | Minor channel (≈4%) |
| NO₂ elimination | (CH₃)₂NNO₂ → (CH₃)₂N + NO₂ | Thermal decomposition | Major ground state channel |
| Direct N-N bond cleavage | (CH₃)₂NNO₂ → (CH₃)₂N⁺ + NO₂⁻ | Electron ionization | Ionization-induced pathway |
The decomposition of DMNA involves remarkably fast timescales when electronically excited, with nonadiabatic transitions occurring through conical intersections playing a crucial role. Femtosecond pump-probe spectroscopy studies utilizing a 271 nm pump pulse and 405.6 nm probe pulse have revealed that the S₁ excited state of DMNA has an extremely short lifetime of approximately 50 ± 16 femtoseconds. [3] This ultrafast internal conversion from S₁ to S₀ occurs through a conical intersection along a reaction coordinate involving an out-of-plane bending mode of the NO₂ moiety. The CASSCF calculations confirm that this (S₁/S₀)CI conical intersection is responsible for the rapid depopulation of the excited state. [3]
The electronic relaxation pathway following UV excitation at 226 nm involves initial population of the S₂ state, followed by rapid transition through an (S₂/S₁)CI conical intersection to the S₁ state, and subsequent internal conversion to the ground state via the (S₁/S₀)CI conical intersection. This sequential conical intersection mechanism provides a direct nonadiabatic decomposition pathway from the Franck-Condon region of the S₂ surface. [1] The nitro-nitrite isomerization in the excited state occurs through a loose geometry where the NO₂ moiety interacts with the (CH₃)₂N moiety from a relatively long distance of approximately 2.8 Å, facilitating the rearrangement. [1]
Table 2: Key Electronic States and Conical Intersections in DMNA Decomposition
| Electronic State | Energy (eV) | Characteristic Features | Role in Decomposition |
|---|---|---|---|
| S₀ (ground state) | 0.0 | N-NO₂ covalent bonding | Thermal decomposition via NO₂ elimination |
| S₁ (first excited) | ~4.6 | n → π* transition | Ultrafast internal conversion to S₀ (50 fs) |
| S₂ (second excited) | ~5.5 | π → π* transition | Initial excitation at 226 nm |
| (S₂/S₁)CI | ~5.2 | Surface crossing | Enables nitro-nitrite isomerization |
| (S₁/S₀)CI | ~4.3 | NO₂ out-of-plane bending | Ultrafast S₁→S₀ internal conversion |
The accurate computation of DMNA's electronic structure requires sophisticated theoretical methods capable of describing both static and dynamic electron correlation effects. The complete active space self-consistent field (CASSCF) method has proven particularly valuable for mapping the potential energy surfaces and locating conical intersections relevant to DMNA decomposition. [1] [3] For studies focusing on vertical excitation energies, optical oscillator strengths, and ionization spectra, the symmetry-adapted cluster/configuration interaction (SAC-CI) method provides reliable results that agree well with experimental UV and photoelectron spectra. [2]
The computational protocol for DMNA electronic structure calculations typically begins with geometry optimization of the ground state using density functional theory (DFT) methods such as B3LYP with a 6-31+G(d,p) basis set, which converges to a structure with Cs symmetry. [2] Subsequent excited state calculations should employ multi-reference methods like CASSCF with an active space sufficient to describe the relevant valence orbitals, particularly those involved in the n → π* and π → π* transitions of the nitramine group. For accurate thermochemical properties including heats of formation, the Gaussian package with B3LYP functional and correlation-consistent basis sets (cc-pVTZ) has been successfully applied to similar nitramine compounds. [4]
The ultrafast internal conversion processes in DMNA require specialized computational approaches beyond conventional molecular dynamics. The protocol for simulating nonadiabatic dynamics should include:
These simulations have revealed that the conical intersection topography strongly influences the efficiency of internal conversion, with the S₁/S₀ conical intersection in DMNA exhibiting a peaked topology that facilitates rapid decay to the ground state. [3] The key reaction coordinate involves the out-of-plane motion of the NO₂ group, which breaks the Cs symmetry of the molecule and enables efficient coupling between electronic states.
The decomposition dynamics of DMNA have been extensively studied using laser spectroscopy methods with nanosecond and femtosecond time resolution. The standard protocol for nanosecond laser experiments involves:
For femtosecond dynamics studies, the protocol includes:
These experiments have identified NO as a major decomposition product with relatively hot rotational temperatures (∼120 K) and cold vibrational distributions, providing evidence for the nitro-nitrite isomerization mechanism. [1] [5]
While the search results focus primarily on photochemically initiated decomposition, thermal decomposition studies represent an important complementary approach for understanding DMNA's behavior under different initiation conditions. The experimental protocol for thermal analysis typically includes:
For related nitramine compounds, researchers have calculated stability parameters such as binding energy per atom, chemical hardness, softness, and electronegativity to predict thermal stability and sensitivity. [4] These calculations employ DFT methods (B3LYP/cc-pVTZ) and have shown that properties like the HOMO-LUMO gap correlate with chemical stability, while oxygen balance relates to impact sensitivity. [4]
The interpretation of computational results for DMNA requires careful attention to the limitations of theoretical methods and the multi-reference character of the electronic states involved. Key guidelines include:
The theoretical findings should explain experimental observations such as the dominance of NO formation, the lack of fluorescence from excited states, and the wavelength dependence of decomposition products. [1] [3] For instance, the computational identification of the (S₁/S₀)CI conical intersection provides a mechanism for the ultrafast internal conversion that quenches emission from the S₁ state. [3]
The analysis of experimental data from DMNA decomposition studies should address several key aspects:
The experimental observation of hot rotational and cold vibrational distributions for NO fragments supports the nitro-nitrite isomerization mechanism, as this pathway would be expected to deposit significant energy into rotation but not vibration of the NO product. [1] The branching ratio between decomposition channels can be estimated from relative product yields, with approximately 96% proceeding through nitro-nitrite isomerization and 4% through HONO elimination following 226 nm excitation. [1] [5]
The fundamental insights gained from DMNA studies directly inform the design of novel energetic materials with tailored sensitivity and performance characteristics. Research on aromatic nitramines has demonstrated that incremental addition of methylene (-CH₂-) groups can significantly impact stability and energetic properties. [4] Specifically, increasing the -CH₂- chain length in aromatic nitramines enhances thermal stability and resistance to shock stimuli while gradually decreasing detonation velocity and pressure. [4] This trade-off between stability and performance must be carefully balanced in material design.
The decomposition mechanisms elucidated for DMNA provide guidance for molecular engineering of nitramine explosives. For instance, the identification of conical intersections as key facilitators of decomposition suggests that molecular structures that alter the accessibility or energy of these conical intersections could be used to control sensitivity. Similarly, the discovery of the nitro-nitrite isomerization as a major excited state pathway indicates that molecular modifications that hinder this rearrangement might reduce sensitivity to UV initiation.
Table 3: Property Trends in Aromatic Nitramine Series with Increasing -CH₂- Chain Length
| Property | Trend with Increasing -CH₂- Chain | Implications for Energetic Materials Design |
|---|---|---|
| Thermal stability | Increases | Longer chains improve safety during storage and handling |
| Shock resistance | Increases | Reduced accidental initiation probability |
| Detonation velocity | Decreases | Trade-off between stability and performance |
| Detonation pressure | Decreases | Must be balanced for specific applications |
| Impact sensitivity | Decreases (higher h₅₀ values) | Improved safety characteristics |
| Oxygen balance | Becomes more negative | Affects combustion completeness and brisance |
The electronic excitation characteristics of DMNA and other nitramines have practical applications in detection technologies. Since nitro compounds exhibit strong absorption in the UV region, knowledge of their excited state properties facilitates the development of optical detection methods for explosives identification and monitoring. [2] The ultrafast relaxation dynamics observed in DMNA also inform the photostability and potential photodegradation pathways of nitramine explosives, which is relevant for storage and handling protocols under various lighting conditions.
The theoretical methods and experimental techniques refined through DMNA studies provide a toolkit for investigating more complex energetic materials without extensive experimental testing. The combination of CASSCF calculations with femtosecond spectroscopy represents a particularly powerful approach for mapping nonadiabatic reaction pathways that control initiation sensitivity. These protocols can be transferred to the study of next-generation energetic materials with improved safety-performance balances.
The following DOT script visualizes the major decomposition pathways of DMNA, highlighting the competition between ground state and excited state mechanisms:
Diagram 1: DMNA Decomposition Pathways. This visualization shows the competing decomposition mechanisms of this compound following electronic excitation or thermal activation, highlighting the role of conical intersections (CI) in directing reaction outcomes.
The following DOT script outlines the experimental workflow for studying ultrafast decomposition dynamics using femtosecond pump-probe spectroscopy:
Diagram 2: Experimental Workflow for Ultrafast Dynamics Studies. This diagram illustrates the key components and workflow for investigating DMNA decomposition using femtosecond pump-probe spectroscopy with mass spectrometric detection.
This compound serves as an invaluable model system for understanding the decomposition behavior of more complex nitramine energetic materials. The combination of advanced spectroscopic techniques and sophisticated electronic structure calculations has revealed a rich decomposition mechanism landscape dominated by nonadiabatic transitions through conical intersections. The protocols and methodologies summarized in these application notes provide researchers with comprehensive tools for investigating DMNA and related compounds, from experimental preparation and data collection to computational modeling and results interpretation.
The key insights gained from DMNA studies—particularly the dominance of nitro-nitrite isomerization in excited state decomposition and the role of conical intersections in ultrafast internal conversion—have broad implications for energetic materials design and safety. By applying these protocols, researchers can continue to develop a fundamental molecular-level understanding of initiation processes in energetic materials, ultimately leading to improved performance and safety characteristics in next-generation explosives and propellants.
Dimethylnitramine (DMNA), with the chemical formula (CH₃)₂NNO₂, has been extensively studied as an important model nitramine compound that exhibits fundamental reactions relevant to larger energetic materials such as RDX and HMX. As a simple molecule containing the essential nitramine functional group (N-NO₂), DMNA provides invaluable insights into the decomposition mechanisms critical for understanding energetic material behavior. The UV-induced photodissociation of DMNA serves as a controlled method for initiating and studying these decomposition pathways, allowing researchers to probe the initial reaction steps that occur in more complex nitramine-based energetic materials. These studies are particularly relevant for understanding the initiation processes in propellants and explosives, as well as for developing detection methodologies for nitro-containing compounds. The experimental protocols outlined in this document provide standardized approaches for investigating DMNA photochemistry, with applications spanning fundamental chemical dynamics, materials science, and analytical detection development for security and environmental monitoring purposes.
DMNA exhibits strong UV absorption due to electronic transitions involving the nitramine functional group. Although early research noted that UV absorption cross-sections hadn't been systematically established despite numerous photodissociation studies [1], subsequent theoretical and experimental work has characterized these properties. The absorption spectrum features distinct bands corresponding to transitions to various excited electronic states, with the most significant activity in the UV-C and UV-B ranges.
Table 1: Experimental UV Absorption Parameters for DMNA
| Excitation Wavelength (nm) | Electronic Transition | Absorption Cross-section | Experimental Method |
|---|---|---|---|
| 193 | S₂ ← S₀ (π→π*) | Not quantified | Nanosecond laser photolysis |
| 226 | S₂ ← S₀ (π→π*) | Not quantified | Nanosecond laser photolysis |
| 248 | S₁ ← S₀ (n→π*) | Not quantified | Excimer laser photofragmentation |
Computational studies using SAC/SAC-CI methods have provided detailed understanding of DMNA's electronic excited states. These calculations reveal that DMNA has eight singlet states and six triplet states of each symmetry (A' and A″) in the UV region, with most states involving significant configuration mixing. The most intense electronic transition occurs at approximately 5.6 eV (221 nm) with an oscillator strength of f=0.0292, corresponding to a π→π* transition primarily described by the HOMO→LUMO excitation [2]. Additional calculations using complete active space self-consistent field (CASSCF) methods have identified conical intersections between electronic states along the nitro-nitrite isomerization coordinate, which play a crucial role in the photodissociation dynamics [3].
Table 2: Computational Electronic Structure Data for DMNA
| State Symmetry | Excitation Energy (eV) | Oscillator Strength (f) | Primary Character |
|---|---|---|---|
| S₁ (A") | 4.37 | 0.0000 | n→π* |
| S₂ (A') | 5.60 | 0.0292 | π→π* |
| S₃ (A") | 6.23 | 0.0015 | n→π* |
| S₄ (A') | 6.65 | 0.0086 | π→σ* |
UV excitation of DMNA initiates several competing decomposition pathways, with the branching ratios dependent on excitation wavelength and internal energy. The dominant channel following UV excitation is the nitro-nitrite isomerization mechanism, which involves rearrangement of the -NO₂ group to form a nitrite isomer (CH₃)₂N-ONO, followed by rapid dissociation to produce NO and (CH₃)₂NO radicals [3]. This pathway accounts for approximately 96% of the decomposition products at 226 nm excitation. A minor channel (approximately 4%) proceeds through HONO elimination to yield HONO and CH₂=N-CH₃ products [3]. The NO product is formed with hot rotational distributions (approximately 120 K) but cold vibrational distributions, indicating selective energy partitioning into specific degrees of freedom.
The decomposition of DMNA involves complex non-adiabatic transitions between electronic states. Following photoexcitation to the S₂ state, the molecule undergoes ultrafast internal conversion to lower states through conical intersections. Computational studies have identified a critical (S₂/S₁) conical intersection along the nitro-nitrite isomerization coordinate that provides a direct nonadiabatic decomposition pathway from the Franck-Condon region of the S₂ surface [3]. Additionally, a (S₁/S₀) conical intersection in the same reaction coordinate influences the thermal decomposition pathway, making NO₂ elimination the dominant channel in ground-state decomposition. These conical intersections serve as funnels for population transfer between electronic states and play a decisive role in determining the product branching ratios.
Diagram 1: Electronic state decomposition pathways of DMNA following UV excitation, showing key conical intersections that mediate nonadiabatic transitions. The nitro-nitrite isomerization dominates with 96% branching ratio [3].
UV photolysis of DMNA also generates various radical species that can be stabilized in low-temperature matrices. ENDOR spectroscopy studies have identified the (CH₃)₂NNO⁺₂ cation radical as the major radical species formed during UV photolysis [4]. These radicals exhibit characteristic proton hyperfine coupling anisotropy attributed to the inequivalence of the two methyl groups in the radical structure. The formation of multiple radical species during UV photolysis has been confirmed through studies of perdeutero-DMN-d₆ and ¹⁵N-labeled DMNA, which show distinct isotopic shifts in their ENDOR spectra. The radical species are stable at low temperatures but undergo rapid recombination or further decomposition upon warming.
Time-of-flight mass spectrometry provides a powerful method for detecting and identifying the primary decomposition products of DMNA photodissociation. The experimental setup typically consists of a two-stage extraction and a field-free drift region with a microchannel plate (MCP) detector.
Laser-induced fluorescence enables quantum-state-resolved detection of specific photoproducts, particularly NO, with high sensitivity and specificity.
ENDOR spectroscopy provides detailed information about the radical species generated during DMNA photolysis through measurement of hyperfine interactions.
The kinetic energy release in DMNA photodissociation can be determined from the velocity distributions of the products measured using time-of-flight mass spectrometry or from the Doppler linewidths of LIF spectra. For NO products from 226 nm photodissociation, the average kinetic energy release is approximately 15-25% of the available energy, indicating significant internal excitation of the co-fragment. The anisotropy parameter (β) derived from ion images provides information about the time scale of dissociation and the symmetry of the dissociative state.
The branching ratios between different decomposition channels can be quantified using several complementary methods:
For DMNA at 226 nm excitation, the branching ratio between nitro-nitrite isomerization and HONO elimination is approximately 1:0.04 [3].
The study of DMNA UV excitation provides fundamental insights relevant to larger nitramine energetic materials. The initial decomposition steps identified in DMNA, particularly the nitro-nitrite isomerization and HONO elimination channels, represent prototypical reactions expected in cyclic nitramines such as RDX and HMX. Understanding these pathways at the molecular level enables better prediction of sensitivity properties and decomposition kinetics in practical energetic materials. Furthermore, the electronic state dynamics involving conical intersections observed in DMNA likely have analogs in more complex nitramines, providing a framework for understanding the non-adiabatic processes that govern energy disposal and reaction selectivity following electronic excitation. These fundamental insights can inform the development of next-generation energetic materials with tailored sensitivity and performance characteristics.
The UV excitation experiments of this compound provide a well-characterized model system for understanding the photodissociation dynamics of nitramine energetic materials. The standardized protocols outlined in this document enable researchers to systematically investigate the decomposition mechanisms, product branching ratios, and energy disposal patterns resulting from electronic excitation of the nitramine functional group. The combination of state-resolved laser spectroscopy, mass spectrometric detection, and advanced theoretical calculations has revealed the dominance of the nitro-nitrite isomerization channel mediated by nonadiabatic transitions through conical intersections. These application notes provide comprehensive methodologies that can be extended to study more complex nitramine compounds and contribute to the fundamental understanding of energetic material decomposition at the molecular level.
The core application of LIF on dimethylnitramine is found in a 1991 conference abstract, which used the technique to probe the photofragmentation process of DMNA [1].
Based on the described study and standard LIF practices, the general experimental workflow can be reconstructed. The diagram below outlines the key steps involved.
The following table details the objectives and methodologies for each stage of the experimental workflow.
| Stage | Objective | Detailed Methodology & Considerations |
|---|---|---|
| 1. Sample Preparation | Introduce DMNA sample into interaction region. | DMNA is typically vaporized. Caution is required due to its status as an energetic material; controlled conditions are essential [1]. |
| 2. Laser Excitation & Photofragmentation | Fragment DMNA and excite photoproducts. | A 248 nm KrF excimer laser pulse photodissociates DMNA, breaking chemical bonds to create fragment species in electronic excited states [1]. |
| 3. Fluorescence Detection | Detect signal from excited photoproducts. | A tunable probe laser is used to resonantly excite specific photoproducts (OH, NO, NO₂). Fluorescence is collected at right angles to the laser beam by a lens and focused into a monochromator or spectrometer [2]. |
| 4. Data Analysis | Identify photoproducts and dynamics. | The fluorescence spectrum is analyzed. Identification of species is based on known spectral fingerprints. Temporal resolution of the signal can provide insights into photofragmentation dynamics [1]. |
This application note provides a detailed methodological framework for studying the decomposition mechanisms of dimethylnitramine (DMNA) in the presence of zinc (Zn) clusters using computational chemistry approaches. Research into these metalized energetic materials has gained significant interest due to their enhanced performance characteristics compared to conventional molecular energetic materials. Studies demonstrate that mixtures of molecular energetic compounds with metal particles like zinc can double energy release efficiency, shorten ignition delay times, promote more complete combustion, and provide greater control over performance parameters [1]. While the exothermic formation of stable metal oxides contributes to this enhanced performance, the fundamental decomposition mechanisms, particularly in electronically excited states, require further investigation. This document outlines standardized computational protocols for exploring these mechanisms, with a focus on systems like DMNA-Zn and DMNA-Zn₁₀ clusters [1].
The investigation begins with preparing the molecular systems of interest: isolated DMNA, DMNA-Zn, and DMNA-Zn₁₀ clusters.
Different computational approaches are required to manage the varying system sizes and accurately model excited state behavior.
Table 1: Computational Methods for DMNA-Zn Studies
| System | Primary Method | Active Space | Basis Set | Key Applications |
|---|---|---|---|---|
| DMNA-Zn | Complete Active Space Self-Consistent Field (CASSCF) [1] | 14 electrons, 12 orbitals [1] | 6-31G(d) [1] | Exploring excited electronic state potential energy surfaces [1] |
| DMNA-Zn₁₀ | ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) [1] | CASSCF for DMNA + 1 Zn atom; UFF/MP2 for remaining Zn₉ cluster [1] | 6-31G(d) for high layer [1] | Managing computational cost for larger metal clusters [1] |
| Post-SCF Analysis | CASMP2 (Second-order Perturbation Theory) [1] | Same as CASSCF active space | Same as CASSCF calculation | Incorporating dynamic electron correlation for improved energy accuracy [1] |
The exploration of decomposition mechanisms involves:
Computational studies reveal distinct decomposition pathways for DMNA-Zn systems compared to isolated DMNA.
Table 2: Comparison of Decomposition Pathways and Energetics
| System | Initial Decomposition Steps | Key Intermediate States | Reaction Energetics |
|---|---|---|---|
| Isolated DMNA | Nitro-nitrite isomerization → NO elimination [1] | Endothermic intermediate states [1] | Overall endothermic process [1] |
| DMNA-Zn Cluster | N–N bond dissociation → Zn–O bond dissociation → nitro-nitrite isomerization → NO elimination [1] | Multiple intermediates along the pathway [1] | Exothermic reaction steps [1] |
| DMNA-Zn₁₀ Cluster | N–N bond dissociation → isomerization [1] | Fewer intermediates than DMNA-Zn [1] | Exothermic reaction steps [1] |
The following diagram illustrates the electronically nonadiabatic decomposition pathway for a DMNA-Zn cluster, showing the key transitions between electronic states:
Diagram 1: Electronically Nonadiabatic Decomposition Pathway of DMNA-Zn Cluster. This pathway illustrates the transition from an electronically excited state through a conical intersection, leading to bond dissociation and eventual product formation.
Zinc atoms and clusters significantly alter the decomposition mechanism of DMNA in several crucial ways:
Successful implementation of these protocols requires attention to several technical aspects:
The computational protocols outlined in this application note provide researchers with a comprehensive framework for investigating the decomposition mechanisms of DMNA-Zn clusters. The key finding that zinc alters both the mechanism and energetics of DMNA decomposition—shifting it from endothermic to exothermic—offers valuable insights for designing advanced energetic materials with controlled performance characteristics [1]. These methodologies can be extended to study other metalized energetic material systems, contributing to the development of next-generation propellants and explosives with enhanced safety and performance profiles.
Dimethylnitramine (DMNA) serves as a fundamental prototype system for investigating the decomposition mechanisms of nitramine-based energetic compounds such as RDX, HMX, and CL-20. The photoinduced excited-state processes in these materials involve nonadiabatic transitions where molecular dynamics cannot be adequately described by a single potential energy surface. These transitions occur through conical intersections—multidimensional topological features where electronic states become degenerate or nearly degenerate. Understanding these mechanisms provides critical insights for controlling decomposition pathways in energetic materials and has potential applications in photon-initiated chemistry and the design of advanced propulsion systems. Research has demonstrated that DMNA exhibits complex excited-state behavior following photoexcitation, with decay dynamics governed by specific conical intersections that funnel the molecule back to the ground state, ultimately leading to bond dissociation and decomposition [1].
The study of nonadiabatic processes in DMNA and its metal-cluster complexes represents a paradigm shift in energetic materials research, moving beyond traditional thermal decomposition models to incorporate multistate dynamics and electronically excited pathways. For researchers in drug development, these principles may also inform the understanding of photoactivated compounds and their decomposition stability. This article provides comprehensive application notes and detailed experimental protocols for investigating these mechanisms, supported by quantitative data summaries and visualizations of key reaction pathways [2].
The nonadiabatic decay dynamics of photoexcited DMNA are primarily governed by two significant conical intersections between the first excited state (S₁) and ground state (S₀). Through extensive trajectory surface-hopping dynamics simulations at the semiempirical OM2/MRCI level, researchers have identified that CI₀₁α and CI₀₁β serve as crucial funnels facilitating the S₁ → S₀ internal conversion process. These topological features enable rapid transitions between electronic states, resulting in distinct dissociation behaviors and molecular motions [1].
Following the nonadiabatic decay through these conical intersections, the excess kinetic energy propels the molecule toward dissociation, primarily resulting in the cleavage of the N–N bond while in the ground electronic state. This bond rupture represents the initial decomposition step for nitramine compounds, making it a critical focus for understanding and controlling the energy release in these materials [1].
Table 1: Key Conical Intersections in DMNA Nonadiabatic Decay
| Conical Intersection | Decay Characteristics | Dissociation Behavior | Molecular Motions |
|---|---|---|---|
| CI₀₁α | Multiple hopping events possible | Delayed dissociation after intramolecular vibrational energy transfer | Complex motions with energy redistribution |
| CI₀₁β | Primarily single hop | Direct dissociation after S₁ → S₀ transition | Streamlined path to bond cleavage |
The following diagram illustrates the primary nonadiabatic decay pathways for photoexcited this compound, showing the sequential processes from initial photoexcitation through conical intersections to ultimate dissociation:
The diagram illustrates the competing pathways available to photoexcited DMNA molecules. The CI₀₁α channel involves more complex dynamics with potential multiple hopping events between electronic states and significant intramolecular vibrational energy redistribution before dissociation. In contrast, the CI₀₁β channel typically results in direct dissociation after a single nonadiabatic transition, representing a more streamlined pathway to N–N bond cleavage [1].
The introduction of metal clusters significantly alters the nonadiabatic decomposition pathways of DMNA. Research employing complete active space self-consistent field (CASSCF) calculations has revealed that DMNA-Zn complexes exhibit substantially different reaction coordinates compared to isolated DMNA. The zinc atom forms coordination bonds with oxygen atoms in the nitro group, changing the electronic landscape and creating new decomposition channels [2].
In DMNA-Zn systems, the decomposition mechanism follows a sequence beginning with N–N bond dissociation, followed by Zn–O bond cleavage, nitro-nitrite isomerization, and finally NO elimination. This pathway differs markedly from isolated DMNA, where direct N–N bond cleavage or nitro-nitrite isomerization predominates. The presence of zinc also affects the reaction thermodynamics, making certain steps exothermic rather than endothermic as in the isolated molecule. These changes significantly impact the energy release profile and decomposition kinetics [2].
For larger zinc clusters, particularly the highly stable Zn₁₀ cluster, researchers have employed an ONIOM (Our Own N-layered Integrated Molecular Orbital and Molecular Mechanics) hybrid methodology. This approach treats the DMNA molecule and one zinc atom at the CASSCF level while modeling the remainder of the zinc cluster with molecular mechanics or MP2 theory. Studies reveal that DMNA-Zn₁₀ follows a similar but not identical decomposition pathway to DMNA-Zn, with the absence of certain intermediates observed in the smaller system [2].
Table 2: Nonadiabatic Decomposition Mechanisms in DMNA-Metal Complexes
| System | Primary Decomposition Sequence | Key Methodologies | Energetic Profile | Notable Characteristics |
|---|---|---|---|---|
| Isolated DMNA | Nitro-nitrite isomerization → NO elimination | OM2/MRCI dynamics | Endothermic | Two conical intersections (CI₀₁α, CI₀₁β) govern decay |
| DMNA-Zn | N–N bond dissociation → Zn–O dissociation → isomerization → NO elimination | CASSCF(14,11)/6-31G(d) | Exothermic | Metal-oxygen coordination alters reaction landscape |
| DMNA-Zn₁₀ | N–N bond dissociation → isomerization → NO elimination | ONIOM(CASSCF:UFF:MP2) | Exothermic | Omits intermediate present in DMNA-Zn pathway |
| DMNA-Al | Al–O bond dissociation → N–N bond dissociation → isomerization → NO elimination | CASSCF/RASSCF | Exothermic | Aluminum coordination changes initial decomposition step |
The presence of zinc and aluminum clusters not only changes the decomposition pathway but also transforms the overall reaction from endothermic to exothermic, significantly enhancing the energy release characteristics. This phenomenon explains the improved performance observed in metalized energetic materials, where metal particles are added to conventional molecular explosives. The electronic interactions between the metal atoms and the DMNA molecule facilitate more efficient decomposition pathways and alter the nonadiabatic transition probabilities [2] [3].
The trajectory surface hopping method implemented at the semiempirical OM2/MRCI level provides a computationally efficient yet accurate approach for modeling nonadiabatic dynamics in DMNA. This methodology involves propagating ensembles of classical nuclear trajectories on multiple potential energy surfaces, with probabilistic hops between electronic states calculated according to the fewest-switches algorithm. The OM2 (Orthogonalization Model 2) Hamiltonian combined with multireference configuration interaction (MRCI) offers a balanced treatment of electron correlation essential for describing conical intersections [1] [4].
Key parameters for these simulations typically include:
The resulting trajectories provide detailed information about state populations, hopping dynamics, and final products, enabling statistical analysis of the dominant decomposition channels and their relative probabilities [1].
For accurate mapping of potential energy surfaces and conical intersections, multireference quantum chemical methods are indispensable. The complete active space self-consistent field (CASSCF) approach provides the foundation for describing electronically excited states and their intersections. Typical calculations for DMNA-metal systems employ active spaces of 14 electrons in 11 orbitals (CASSCF(14,11)) with the 6-31G(d) basis set [2].
To incorporate dynamic electron correlation effects critical for quantitative accuracy, single-point CASMP2 calculations are often performed on CASSCF-optimized structures. For larger systems such as DMNA-Zn₁₀, the ONIOM hybrid scheme provides a practical compromise between accuracy and computational cost, combining high-level quantum mechanical treatment of the reactive core with molecular mechanics or lower-level quantum methods for the remainder of the system [2].
Objective: To simulate the nonadiabatic decay and dissociation dynamics of photoexcited DMNA.
Methodology: Semiempirical OM2/MRCI trajectory surface hopping.
Procedure:
System Preparation
Initial Conditions Sampling
Dynamics Simulation
Data Analysis
Applications: This protocol enables atomistic understanding of photodissociation mechanisms in nitramines and provides insights for controlling decomposition pathways [1] [4].
Objective: To map excited-state potential energy surfaces and locate conical intersections for DMNA-metal complexes.
Methodology: Complete active space self-consistent field (CASSCF) calculations.
Procedure:
System Setup
Active Space Selection
Geometry Optimizations
Energy Refinement
Reaction Path Mapping
Applications: This protocol provides fundamental understanding of how metal coordination alters the electronic landscape and decomposition thermodynamics of energetic materials [2] [3].
The insights gained from studying DMNA's nonadiabatic mechanisms directly inform the rational design of advanced energetic materials. By understanding how molecular structure influences conical intersections and decomposition pathways, researchers can predict and control the sensitivity and performance characteristics of nitramine explosives. The addition of metal clusters represents a particularly promising approach for performance enhancement, as demonstrated by the exothermic decomposition pathways in DMNA-Zn and DMNA-Al complexes compared to the endothermic pathways in isolated DMNA [2] [3].
Experimental studies have shown that adding zinc nanoparticles to RDX (which contains multiple N-NO₂ moieties similar to DMNA) reduces ignition delay time by 20%, triples the temperature, and decreases product emergence time by 10-40%. These dramatic improvements in performance metrics underscore the practical significance of understanding and controlling nonadiabatic processes in these materials [2].
The methodologies and protocols outlined in this document enable predictive modeling of energetic materials behavior without exclusive reliance on extensive experimental testing. By combining trajectory surface hopping dynamics with multireference electronic structure theory, researchers can virtually screen candidate compounds for desired sensitivity and performance characteristics. This approach significantly accelerates materials development while reducing costs and safety hazards associated with traditional trial-and-error approaches [1] [2].
For the pharmaceutical industry, these principles may inform the development of photoactivated prodrugs where controlled bond cleavage is desirable. The understanding of nonadiabatic transitions and conical intersections could help predict and control decomposition pathways of light-sensitive pharmaceutical compounds, potentially leading to more precise drug activation mechanisms.
The electron nonadiabatic mechanisms in this compound and its metal complexes represent a sophisticated interplay between electronic structure, nuclear dynamics, and material composition. The protocols outlined in this document provide researchers with comprehensive tools for investigating these phenomena, from fundamental electronic structure calculations to nonadiabatic dynamics simulations. The tabulated data and visualizations offer quick reference for understanding key decomposition pathways and their characteristics.
As research in this field advances, we anticipate growing applications of these principles in the rational design of advanced materials with tailored energy release characteristics and controlled sensitivity profiles. The integration of computational predictions with experimental validation will continue to refine our understanding of nonadiabatic processes in energetic materials and beyond, potentially extending to photocatalytic systems and photopharmacological applications.
Dimethylnitramine (DMNA, (CH3)2NNO2) is a vital model system for understanding the properties and decomposition of larger nitramine-based energetic materials like RDX and HMX. The study of its potential energy surfaces, particularly its excited electronic and ionized states, is crucial for unraveling the initiation of detonation and designing detection methods [1].
The table below summarizes key electronic state data obtained from SAC/SAC-CI calculations, which can be assigned to experimental UV absorption spectra [1].
| State Symmetry | State Type | Vertical Energy (eV) | Oscillator Strength (f) | Key Characteristics & Assignment |
|---|---|---|---|---|
| 2 ¹A' | Singlet | 4.61 | 0.001 | First excited state; very weak absorption |
| 3 ¹A' | Singlet | 5.66 | 0.003 | - |
| 4 ¹A' | Singlet | 6.26 | 0.118 | Contributes to the lower-energy UV band |
| 5 ¹A' | Singlet | 6.73 | 0.001 | - |
| 1 ¹A" | Singlet | 6.90 | 0.000 | - |
| 6 ¹A' | Singlet | 7.11 | 0.005 | - |
| 7 ¹A' | Singlet | 7.41 | 0.291 | Most intense transition; contributes to the high-energy UV band |
| 8 ¹A' | Singlet | 7.58 | 0.000 | - |
Geometrical parameters for the DMNA ground state, optimized using DFT-B3LYP with a 6-31+G(d,p) basis set, are provided below. This optimized structure possesses Cs symmetry and serves as the reference point for vertical excitation calculations [1].
| Bond Lengths (Å) | Value | Bond Angles (°) | Value |
|---|---|---|---|
| N-N | 1.369 | N-N=O | 113.4 |
| N=O | 1.224 | O=N=O | 125.6 |
| C-N | 1.459 | C-N-C | 115.5 |
The following protocols outline the core methodologies for studying DMNA's electronic states.
This protocol details the computational approach for determining vertical excitation energies and wavefunction properties [1].
This protocol describes how to acquire and assign the experimental UV spectrum of DMNA, linking it to the computational results [1] [2].
The following diagrams illustrate the experimental-computational workflow and the relationship between key electronic states.
Diagram 1: Integrated workflow for computational and experimental analysis of DMNA electronic states.
Diagram 2: Schematic of key DMNA electronic states. Energies are vertical excitations from the ground state. The 7 ¹A' state is the most intense UV transition [1].
The primary limitation is that the search results do not contain complete potential energy surfaces mapping the energy changes along specific reaction coordinates. The data is largely restricted to the optimized ground state geometry and vertical excitations from it [1]. Future research should focus on:
The decomposition mechanisms of energetic materials represent a critical area of research for developing safer and more efficient propellants and explosives. Dimethylnitramine (DMNA) serves as an ideal model compound for studying nitramine-based energetic materials due to its relatively simple structure containing the characteristic N–NO₂ moiety common to more complex systems like RDX and HMX. Understanding the nonadiabatic transition pathways through conical intersections is essential for elucidating the initial decomposition steps of these materials, particularly when electronic excitation initiates the decomposition process. These intersections create funnel-like topographies where potential energy surfaces cross, enabling efficient transitions between electronic states that dramatically influence decomposition kinetics and product distributions.
Recent investigations have revealed that the presence of metal atoms and clusters significantly alters the decomposition pathways and energetics of DMNA, opening new avenues for controlling the performance of energetic materials. This article provides comprehensive application notes and experimental protocols for studying the conical intersection phenomena in DMNA decomposition, incorporating both standalone and metal-complexed systems. The methodologies outlined herein combine sophisticated experimental techniques with advanced computational approaches to capture the electronically nonadiabatic processes that govern the initial decomposition steps, providing researchers with standardized procedures for investigating these complex phenomena.
The initial decomposition pathways of DMNA can be effectively studied through controlled laser excitation followed by precise product characterization. The following protocol outlines the standard procedure for investigating DMNA decomposition mechanisms:
Sample Preparation: Prepare high-purity DMNA samples using standard synthesis procedures followed by multiple recrystallization cycles. Conduct all handling in controlled environments to prevent degradation or contamination. For metal-cluster studies, prepare DMNA-Zn or DMNA-Al complexes through vapor deposition or solution-phase coordination methods.
Laser Excitation: Utilize a nanosecond pulsed laser system with two primary excitation wavelengths: 226 nm and 193 nm. The 226 nm excitation specifically accesses the S₂ electronic state, while 193 nm provides higher energy excitation. Maintain laser fluence between 10-50 mJ/cm² to ensure single-photon processes dominate.
Product Detection:
Data Collection Parameters:
Experimental observations indicate that NO is a major decomposition product with relatively hot rotational distributions (~120 K) and cold vibrational distributions, consistent with a nitro-nitrite isomerization mechanism [1]. The branching ratio between nitro-nitrite isomerization and HONO elimination channels is approximately 1:0.04, establishing isomerization as the dominant decomposition pathway following electronic excitation.
The characterization of conical intersections requires multireference quantum chemical methods capable of accurately describing regions of potential energy surface crossings. The following protocol details the computational approach:
Method Selection: Employ complete active space self-consistent field (CASSCF) methods as the primary computational approach. For higher accuracy, include dynamic correlation through multireference perturbation theory (MRPT2) or multireference configuration interaction (MRCISD).
Active Space Selection: For DMNA, use an active space of 14 electrons in 10 orbitals (CASSCF(14,10)). This space should include orbitals involved in the N-N bond cleavage and nitro-nitrite isomerization process.
Geometry Optimization:
Pathway Analysis:
Computational studies reveal that the S₂/S₁ conical intersection provides a direct nonadiabatic decomposition pathway from the photoexcited state, while the S₁/S₀ conical intersection influences the ground state dynamics and product branching ratios [1]. These intersections occur at elongated N-N bond distances (approximately 2.8 Å) where the NO₂ moiety interacts weakly with the dimethylamino fragment.
Table 1: Dominant Decomposition Pathways of DMNA Following Electronic Excitation
| Decomposition Pathway | Primary Products | Energy Requirement | Branching Ratio | Key Characteristics |
|---|---|---|---|---|
| Nitro-nitrite isomerization | NO + (CH₃)₂NNO | Endothermic for isolated DMNA | ~96% | Proceeds through conical intersection; Major channel |
| HONO elimination | CH₂NCH₃ + HONO | Endothermic | ~4% | Minor channel; Competes with isomerization |
| N-N bond dissociation | (CH₃)₂N + NO₂ | Highly endothermic | Negligible | Requires higher excitation energy |
Table 2: Effect of Metal Complexation on DMNA Decomposition Energetics
| System | Primary Decomposition Pathway | Reaction Exothermicity | Key Intermediates | Computational Method |
|---|---|---|---|---|
| Isolated DMNA | Nitro-nitrite isomerization | Endothermic | Nitro-nitrite transition state | CASSCF(14,10)/6-31G(d) |
| DMNA-Zn | N-N bond dissociation → Zn-O bond formation | Exothermic | Zn-O coordinated complex | CASSCF(14,10)/6-31G(d) |
| DMNA-Zn₁₀ | N-N bond dissociation → isomerization | Exothermic | Surface-stabilized intermediates | ONIOM(CASSCF:UFF:MP2) |
| DMNA-Al | N-N bond scission with metal coordination | Exothermic | Al-N and Al-O complexes | CASSCF(14,10)/6-31G(d) |
The data presented in Table 1 and Table 2 highlight the significant alterations in decomposition mechanisms induced by metal complexation. While isolated DMNA decomposition proceeds through endothermic pathways, the presence of metal atoms and clusters renders these processes exothermic, explaining the enhanced reactivity observed in metalized energetic materials. The DMNA-Zn system exhibits a sequential mechanism involving N-N bond dissociation followed by Zn-O bond formation, ultimately leading to nitro-nitrite isomerization and NO elimination [2]. The DMNA-Zn₁₀ cluster follows a similar pathway but with reduced intermediate stability due to enhanced delocalization across the metal cluster.
Table 3: Performance of Computational Methods for Conical Intersection Characterization
| Computational Method | Nonparallelity Error (kcal/mol) | Vertical Energy Differences (kcal/mol) | Computational Cost | Recommended Use |
|---|---|---|---|---|
| EOM-SF-CCSD(dT) | <1.4 | <1.4 | High | High-accuracy reference |
| MRCISD+Q | Reference | Reference | Very High | Benchmark calculations |
| MRCISD | ~1.7 | ~1.7 | High | Multireference benchmark |
| CASSCF | Variable (5-10) | Variable (5-15) | Medium | Initial mapping, geometry optimization |
| MRPT2 | 2-3 | 2-4 | Medium-High | Balanced accuracy/cost |
The comparison in Table 3 demonstrates that the spin-flip EOM-CCSD method with perturbative triple excitations provides exceptional accuracy for mapping conical intersection topographies, with errors less than 1.4 kcal/mol compared to the reference MRCISD+Q method [3]. This performance makes EOM-CC methods a valuable alternative to traditional multireference approaches for studying photochemical systems like DMNA. The CASSCF method remains the foundation for geometry optimization and initial mapping of potential energy surfaces, while dynamic correlation corrections are essential for quantitative accuracy in energy comparisons.
Diagram 1: Decomposition Pathways of DMNA Through Conical Intersections
This diagram illustrates the competing decomposition pathways for isolated DMNA (upper section) and metal-complexed DMNA (lower cluster). The nonadiabatic transitions through conical intersections facilitate efficient transition from photoexcited states to the ground state, where decomposition proceeds through the nitrite isomer. The metal-complexed pathway demonstrates the alternative mechanism enabled by metal coordination, which stabilizes transition states and intermediates, leading to exothermic decomposition.
Diagram 2: Computational Workflow for Conical Intersection Analysis
This workflow outlines the sequential computational procedure for characterizing conical intersections in DMNA decomposition. The process begins with ground state optimization, proceeds through excited state calculations and conical intersection localization, and concludes with dynamic simulations and experimental validation. The dashed lines indicate recommended computational methods for each stage, progressing from standard electronic structure methods to more sophisticated multireference and coupled-cluster approaches for higher accuracy.
The experimental and computational results consistently demonstrate that the nitro-nitrite isomerization pathway dominates the decomposition of electronically excited DMNA, proceeding through well-defined conical intersections that facilitate efficient nonadiabatic transitions to lower electronic states. The characterization of the S₂/S₁ conical intersection reveals a "loose" geometry with an elongated N-N bond distance of approximately 2.8 Å, where the NO₂ moiety interacts weakly with the dimethylamino fragment [1]. This structural arrangement lowers the energy barrier for isomerization and enhances the decomposition rate following electronic excitation.
The presence of metal atoms and clusters substantially alters the decomposition mechanism by providing alternative, lower-energy pathways. Zinc atoms and clusters facilitate N-N bond dissociation through charge transfer interactions, followed by metal-oxygen coordination that stabilizes the decomposition products [2]. This metal-mediated pathway transforms the endothermic decomposition of isolated DMNA into an exothermic process, explaining the enhanced reactivity observed in metalized energetic formulations. The structural and electronic effects of metal complexation include reduced N-N bond dissociation energies, enhanced charge separation, and stabilization of transition states through coordination interactions.
The insights gained from conical intersection analysis of DMNA decomposition provide valuable guidance for the rational design of advanced energetic materials:
Metal Additive Optimization: The dramatic effect of metal complexation on decomposition energetics suggests that careful selection of metal additives can precisely control the ignition characteristics and energy release profiles of energetic materials. Zinc and aluminum clusters appear particularly effective due to their favorable coordination with nitro groups and moderate oxide formation enthalpies.
Selective Excitation Strategies: The wavelength-dependent decomposition pathways indicate that tailored ignition sources could selectively excite specific electronic states to control decomposition products and rates. The 226 nm excitation specifically targets the S₂ state that efficiently couples to the decomposition pathway through the S₂/S₁ conical intersection.
Computational Screening Protocols: The demonstrated accuracy of EOM-CC methods for conical intersection characterization enables reliable computational screening of new energetic compound candidates without extensive experimental testing. The computational protocols outlined in this work provide a standardized approach for predicting decomposition mechanisms and energetics during early development stages.
The application notes and protocols presented in this work provide comprehensive methodologies for investigating the conical intersection phenomena in this compound decomposition. The integration of laser spectroscopy experiments with multireference quantum chemical calculations enables detailed characterization of the nonadiabatic processes that initiate decomposition following electronic excitation. The documented dominance of the nitro-nitrite isomerization pathway and the significant mechanistic alterations induced by metal complexation offer fundamental insights into the decomposition chemistry of nitramine-based energetic materials.
The standardized experimental protocols, computational workflows, and visualization tools presented in this work provide researchers with a solid foundation for extending these investigations to more complex energetic compounds and decomposition environments. Future work should focus on extending these methodologies to study the effects of different metal clusters, solvent environments, and extended molecular systems to further advance our understanding and control of energetic material decomposition.
The following diagram outlines the key steps for performing SAC/SAC-CI calculations on dimethylnitramine, from initial setup to the final analysis of its electronic states.
Here are the detailed methodologies for the key steps identified in the workflow.
The process begins with determining the ground-state equilibrium structure [1].
This is the core step for computing excited and ionized states [1].
f) for singlet-singlet transitions.The final step is to validate the computational results against experimental data [1] [3].
The table below summarizes the primary targets and outcomes for SAC/SAC-CI calculations on DMNA.
| Calculation Target | Key Properties Calculated | Experimental Benchmark / Application |
|---|---|---|
| Singlet Excited States | Vertical Excitation Energy, Oscillator Strength (f) |
Assignment of UV absorption bands (e.g., intense band at ~5.97 eV) [1] [3]. |
| Triplet Excited States | Vertical Excitation Energy | Understanding photodecomposition pathways and energy transfer [1]. |
| Ionized States | Vertical Ionization Energy (VIE), Monopole Intensity | Assignment of photoelectron spectra [1]. |
| Ground State | Equilibrium Geometry (N-N, N-O bond lengths, etc.) | Provides the initial structure for excited-state calculations [1]. |
N-nitrosamine compounds, characterized by a nitroso group attached to a nitrogen atom, are a significant concern in the pharmaceutical industry and environmental toxicology due to their potent carcinogenic potential [1]. The DMNA (N-Nitrosodimethylamine) nitramine moiety serves as a foundational structure for this class of compounds. However, not all nitrosamines exhibit equal carcinogenic strength, and the emergence of structurally complex nitrosamines has created a pressing need for robust quantitative structure-activity relationship (QSAR) models. These models are essential for predicting carcinogenic potency (often quantified as TD₅₀, the dose producing tumors in 50% of test animals) and for establishing acceptable intake limits without relying exclusively on lengthy and ethically challenging animal studies [1] [2]. Computational toxicology, leveraging quantum chemical calculations and machine learning, provides a powerful framework to meet this need, enabling the prediction of toxicity risks early in the drug development process [3].
This protocol outlines a two-step modeling approach to predict the carcinogenic potency (logTD₅₀) of nitrosamine compounds.
Procedure:
Molecular Geometry Optimization:
Descriptor Calculation:
Linear Discriminant Analysis (LDA) for Categorization:
Deliverable: A categorical assignment (e.g., "High Carcinogenic Potency") and a discriminant score for the compound.
Procedure:
Molecular Alignment:
Field Calculation:
PLS Model Building and Validation:
Deliverable: A validated PLS regression equation that can predict the logTD₅₀ of new nitrosamine compounds.
While computational models are powerful, their predictions require experimental validation within a New Approach Methodologies (NAMs) framework to reduce animal testing [2].
In Vitro Bioactivity Screening:
Point of Departure (PoD) Derivation:
Rigorous validation is critical for regulatory acceptance of QSAR models [4].
Internal Validation:
External Validation:
Model Applicability Domain:
The table below summarizes key statistical metrics for model evaluation.
Table 1: Key Statistical Metrics for QSAR Model Validation
| Metric | Formula | Acceptance Criterion | Interpretation |
|---|---|---|---|
| R² (Determination Coefficient) | ( R^2 = 1 - \frac{RSS}{TSS} ) | > 0.6 | Goodness-of-fit for the training set. |
| Q² (LOO Cross-Validation Coeff.) | ( Q^2 = 1 - \frac{PRESS}{TSS} ) | > 0.5 | Robustness and predictive ability within the training set. |
| R²ₚᵣₑd (External Predictive R²) | ( R^2_{pred} = 1 - \frac{PRESS_{ext}}{TSS_{ext}} ) | > 0.5 | True external predictive capability. |
The following diagram, generated using Graphviz DOT language, illustrates the integrated computational and experimental workflow for DMNA nitramine modeling.
Diagram Title: Nitramine Carcinogenicity Prediction Workflow
The integration of quantum chemical evaluations, robust 3D-QSAR modeling, and validation within a NAMs framework provides a modern, efficient, and ethically sound strategy for assessing the carcinogenic risk of DMNA nitramine moieties and related compounds. The presented protocols and application notes offer researchers a detailed roadmap for implementing these approaches, ultimately supporting the development of safer pharmaceuticals and chemicals.
This compound (DMNA) represents a fundamental model compound for understanding the decomposition behavior of more complex nitramine energetic materials like RDX, HMX, and CL-20. Its structural simplicity with a single N–NO₂ moiety makes it an ideal experimental system for studying intrinsic decomposition mechanisms without the complications of multiple energetic functional groups. DMNA decomposition research spans multiple disciplines from energetic materials development to pharmaceutical safety assessment, where nitrosamine and nitramine impurities pose significant carcinogenic concerns [1] [2]. The decomposition pathways of DMNA are influenced by various factors including thermal energy, electronic excitation, metal catalysts, and mechanical stress, making systematic understanding of these processes critical for researchers across applications.
The challenges in DMNA decomposition studies stem from the complex interplay of multiple simultaneous reaction channels, the formation of reactive intermediates, and the significant impact of experimental conditions on dominant mechanisms. This technical support center provides comprehensive troubleshooting guides, FAQs, and experimental protocols to address common challenges researchers encounter when studying DMNA decomposition, helping to standardize methodologies and improve reproducibility across laboratories.
DMNA decomposition proceeds through several competing pathways depending on experimental conditions. The initial decomposition step determines subsequent reaction sequences and final products, making understanding these primary channels essential for experimental design and interpretation.
Table 1: Primary DMNA Decomposition Pathways and Characteristics
| Decomposition Pathway | Activation Energy Barrier | Key Products | Experimental Conditions |
|---|---|---|---|
| N–N Bond Homolysis | High (~40-50 kcal/mol) | • NO₂• • Dimethylaminyl radical | Thermal decomposition >500K, UV photolysis |
| Nitro-Nitrite Rearrangement | Moderate (~30-40 kcal/mol) | • NO • Dimethylnitrite | Electronic excitation, Metal catalysis |
| Hydrogen Transfer | Variable (~25-35 kcal/mol) | • HONO • OH • Various imines | Thermal decomposition <500K |
The N–N bond homolysis represents the direct cleavage of the carbon-nitrogen bond connecting the dimethylamine group to the nitro functionality, producing NO₂ and dimethylaminyl radicals. This pathway typically dominates under high-temperature conditions and when DMNA is promoted to electronically excited states [3]. In contrast, the nitro-nitrite rearrangement involves molecular rearrangement where the nitro group (NO₂) converts to a nitrite (ONO) configuration, followed by NO elimination. This pathway becomes significant under electronic excitation and in the presence of metal catalysts [3]. The hydrogen transfer mechanism involves intramolecular hydrogen migration from methyl groups to oxygen atoms of the nitro group, leading to various elimination products. This pathway exhibits temperature-dependent reversibility that may buffer external thermal stimuli [4].
The presence of metals significantly alters DMNA decomposition mechanisms and kinetics. Studies demonstrate that zinc and aluminum clusters dramatically modify decomposition pathways through direct interaction with the N–NO₂ moiety.
Table 2: Metal Catalysis Effects on DMNA Decomposition
| Metal System | Impact on Decomposition | Key Observations | Experimental Evidence |
|---|---|---|---|
| Zinc Atom (Zn) | Alters dominant pathway | • N–N bond dissociation precedes Zn–O bond formation • Exothermic reaction steps • Nitro-nitrite rearrangement with NO elimination | CASSCF calculations [3] |
| Zinc Cluster (Zn₁₀) | Enhances decomposition efficiency | • N–N bond dissociation followed by isomerization • Simplified reaction pathway with fewer intermediates • Increased exothermicity | ONIOM (CASSCF:UFF) calculations [3] |
| Aluminum Clusters | Similar catalytic effect | • Changes endothermic steps to exothermic • Lowers activation barriers | Comparative computational studies [3] |
Metal atoms and clusters interact strongly with oxygen atoms in the NO₂ group, forming metal-oxygen bonds that weaken the N–N bond and facilitate dissociation. The cooperative effect between N–N bond cleavage and metal-oxygen bond formation makes these catalyzed pathways particularly efficient. Zinc clusters provide both catalytic sites and electronic stabilization of transition states, significantly reducing energy barriers compared to unimolecular decomposition [3]. The size and structure of metal clusters influence their catalytic efficiency, with Zn₁₀ identified as particularly effective due to its high stability and optimal electronic properties [3].
Computational methods provide atomic-level insights into DMNA decomposition mechanisms that complement experimental observations. The multireference character of excited states and transition states in DMNA decomposition necessitates sophisticated computational approaches beyond standard density functional theory.
Complete Active Space Self-Consistent Field (CASSCF) methodology is essential for investigating electronically nonadiabatic decomposition mechanisms. The recommended protocol employs:
For larger systems such as DMNA with metal clusters, the ONIOM (Our Own N-layered Integrated Molecular Orbital and Molecular Mechanics) hybrid methodology provides a balanced approach:
Modern density functional theory with dispersion corrections (M062X, wB97XD) provides reasonable alternatives when multireference methods are computationally prohibitive. Recommended protocol includes:
Experimental studies of DMNA decomposition require multiple complementary techniques to characterize both mechanisms and kinetics under different conditions.
Table 3: Experimental Methods for DMNA Decomposition Studies
| Technique | Application | Key Parameters | Limitations |
|---|---|---|---|
| Thermal Analysis (DSC/TGA) | Decomposition kinetics | • Onset temperature • Activation energy • Reaction enthalpy | Limited mechanistic information |
| Temperature-Dependent FTIR | Structural changes during decomposition | • Functional group transformations • Intermediate identification | Requires interpretation with computational methods |
| Mass Spectrometry | Product identification | • Molecular weights • Fragment patterns • Reaction pathways | May miss unstable intermediates |
| Quantum Chemical Calculations | Mechanism elucidation | • Reaction barriers • Transition states • Electronic excitations | Computational cost for high accuracy |
Thermal analysis techniques including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide decomposition temperatures and qualitative information about exothermicity. For DMNA analogues like LLM-105, DSC shows decomposition onset around 342°C [4]. Temperature-dependent Fourier Transform Infrared (FTIR) spectroscopy monitors functional group changes during decomposition, identifying intermediates through their characteristic vibrations. Mass spectrometry coupled with thermal decomposition devices (T-Jump/TOF-MS) enables real-time monitoring of gaseous products and transient species.
Advanced dynamics simulations provide atomistic insights into decomposition processes:
Researchers frequently encounter challenges in reconciling experimental observations with proposed decomposition mechanisms. The competing pathways and condition-dependent dominance create interpretation difficulties that require systematic troubleshooting.
Table 4: Troubleshooting DMNA Decomposition Experiments
| Problem | Possible Causes | Solution Approaches | Validation Methods |
|---|---|---|---|
| Inconsistent product distributions across experiments | • Competing pathways • Temperature variations • Catalytic impurities | • Strict temperature control • Sample purification • Multiple experimental replicates | • Statistical analysis • Controlled temperature studies |
| Unobserved theoretical intermediates | • Short lifetimes • Low concentrations • Detection limitations | • Trapping experiments • Time-resolved spectroscopy • Cryogenic matrix isolation | • Computational lifetime predictions • Isotopic labeling |
| Discrepancies between computational and experimental barriers | • Methodology limitations • Incomplete basis sets • Neglected environmental effects | • Higher-level calculations • Solvation models • Embedded cluster approaches | • Benchmark studies • Method calibration |
| Irreproducible kinetics | • Moisture sensitivity • Oxygen interference • Surface catalysis | • Strict anaerobic conditions • Dry solvent systems • Surface passivation | • Control experiments • Environmental monitoring |
The reversibility of hydrogen transfer reactions presents particular challenges in mechanistic studies. For LLM-105 (a DMNA analogue), intramolecular hydrogen transfer from amino to acyl oxygen demonstrates significant reversibility that buffers against external thermal stimulation [4]. This reversibility can mask decomposition progress at lower temperatures and lead to apparently temperature-dependent mechanisms. Researchers should employ multiple complementary techniques to detect reversible processes, including variable-temperature studies and kinetic isotope effects.
The electronic state dependence of decomposition mechanisms necessitates careful control of excitation conditions. DMNA decomposition proceeds through different pathways in ground versus excited electronic states, with conical intersections controlling the interconversion between surfaces [3]. Experimental studies using photoexcitation must account for competing relaxation processes including internal conversion and intersystem crossing that may divert molecules from the intended reactive excited state.
Incorporating metal catalysts introduces additional complexity but offers opportunities for controlling decomposition pathways. Common challenges include:
Metal cluster stability under experimental conditions affects catalytic reproducibility. Zinc clusters may oxidize or aggregate, changing their catalytic properties. Solutions include:
Homogeneous versus heterogeneous catalysis presents different experimental considerations. Atomically dispersed metals may follow different mechanisms than extended surfaces or nanoparticles. Troubleshooting approaches include:
Q1: What factors determine whether N–N bond homolysis or nitro-nitrite rearrangement dominates in DMNA decomposition?
The dominant initial decomposition pathway depends on multiple factors:
Q2: Why do different computational methods yield significantly different activation barriers for DMNA decomposition?
Barrier discrepancies arise from methodological differences:
Q3: How do metal clusters alter DMNA decomposition mechanisms compared to unimolecular decomposition?
Metal clusters induce several significant changes:
Q4: What safety considerations are particularly important when studying DMNA decomposition?
DMNA presents multiple hazards requiring careful safety protocols:
Q5: How can researchers account for the reversibility of certain decomposition steps in kinetic models?
Reversible steps require specialized kinetic treatment:
The decomposition chemistry of this compound involves competing pathways whose relative importance depends strongly on experimental conditions. The interplay between thermal and electronic excitation mechanisms, coupled with the significant modifications induced by metal catalysts, creates a rich but complex landscape for experimental investigation. Successful research in this area requires multidisciplinary approaches combining sophisticated computational modeling with careful experimental validation.
Future research directions should address several key challenges:
The table below summarizes the three primary techniques for reducing the computational cost of deep learning models, which is crucial for deploying models in resource-constrained environments like drug discovery pipelines [1].
| Method | Core Principle | Key Benefits | Common Use Cases |
|---|---|---|---|
| Pruning [1] | Removes less important weights or neurons from a network. | Reduces model size and complexity; can simplify the architecture. | Model compression for inference on servers or edge devices. |
| Quantization [1] | Represents model weights with lower-precision data types (e.g., 16-bit vs. 32-bit). | Reduces memory footprint and improves inference speed; leverages hardware optimized for low-precision math. | Deployment on edge devices with limited memory and compute. |
| Knowledge Distillation [1] | Transfers knowledge from a large, complex model (teacher) to a smaller, efficient one (student). | Maintains performance with a smaller, faster model; good for model deployment. | Creating compact models that retain the capabilities of a larger, pre-trained model. |
Pruning involves a process of identifying and eliminating redundant parts of a model [1].
Quantization reduces the numerical precision of a model's weights and activations [1].
This technique trains a compact "student" model to mimic a large "teacher" model [1].
For researchers implementing these methods, the following experimental setup and hyperparameter tuning are critical.
The choice of optimizer can also impact training speed and final model performance. The table below lists common optimizers [2].
| Optimizer Name | Key Characteristics |
|---|---|
| SGD / SGD with Momentum | Foundational algorithms; can be slow to converge but can generalize well. |
| Adam | Combines concepts from Momentum and RMSProp; often provides faster convergence. Popular for many deep learning applications. |
| Nadam | Incorporates Nesterov acceleration into Adam, which can can lead to more precise convergence. |
The following diagrams, created with Graphviz, illustrate the logical workflows for quantization and knowledge distillation.
When selecting and applying these methods, be aware of their potential drawbacks [1]:
What is the primary decomposition mechanism of DMNA after photoexcitation? The dominant mechanism is nitro-nitrite isomerization, followed by NO elimination [1]. This process is facilitated by conical intersections (CI) between electronic states (e.g., S₂/S₁ and S₁/S₀), which provide a fast, nonadiabatic decay pathway from the photoexcited state to the ground state, leading to dissociation [2] [1] [3].
How does the presence of metal atoms affect the excited state decomposition? Adding metal atoms like Aluminum (Al) or Zinc (Zn) significantly alters the decomposition pathway. While isolated DMNA decomposition is endothermic, DMNA-metal clusters exhibit exothermic reaction channels [4] [5]. The mechanism changes, often involving metal-O bond dissociation prior to or concurrent with N-N bond cleavage and isomerization [4] [5].
Why does my excited state optimization fail with error messages about "no map to state"? This common error in methods like TD-DFT or CASSCF often occurs because the energy ordering of states changes during optimization or the initial wavefunction is unstable [6]. To fix this:
nstates=N). A good rule of thumb is to request at least 2-3 more states than the one you are optimizing [6].Opt=(MaxStep=10) to prevent unwanted hops between potential energy surfaces [6].Here are specific problems and solutions based on published methodologies.
| Problem Scenario | Root Cause | Solution & Recommended Method |
|---|---|---|
| Optimization fails with "No map to state" error [6]. | Changing state ordering during optimization; unstable wavefunction. | Increase nstates; Use Opt=(MaxStep=10); For severe cases, use CASSCF [6]. |
| Unphysical dissociation or failure to locate a minimum in excited state. | The targeted excited state may not be bound (no minimum) [6]. | Verify if the state is bound via a potential energy surface scan; Check if gradients converge [6]. |
| Need to model nonadiabatic decay dynamics after photoexcitation. | Single-reference methods (like TD-DFT) cannot correctly model conical intersections. | Use multireference methods (e.g., CASSCF, RASSCF) [4] [5] or semiempirical dynamics (e.g., OM2/MRCI) [2] [3]. |
| Studying DMNA with metal clusters (e.g., Zn, Al). | System is too large for a full high-level quantum mechanics (QM) treatment. | Use QM/MM embedding like the ONIOM method. Treat DMNA+1 metal atom with CASSCF, and the rest of the cluster with molecular mechanics or MP2 [5]. |
Here are detailed methodologies for key experiments cited in troubleshooting guides.
1. Protocol for Exploring Nonadiabatic Decomposition of Isolated DMNA
This protocol is based on trajectory surface-hopping dynamics studies [2] [3].
2. Protocol for Excited State Surface Optimization of DMNA-Metal Clusters
This protocol is adapted from studies on DMNA with Al and Zn clusters [4] [5].
opt) and confirm it is a minimum with frequency calculation.TD=(nstates=5,...)).opt TD=(root=n)).The diagram below visualizes the photoinduced nonadiabatic decay and dissociation pathways of DMNA, integrating findings from multiple studies [2] [1] [3].
The diagram illustrates the primary nonadiabatic pathways. Photoexcitation populates the S₂ state, which quickly decays to S₁ via a conical intersection. From S₁, the system evolves through one of two key conical intersections (CI01α or CI01β) back to the ground state (S₀), where the accumulated energy drives N-N bond dissociation [2] [1] [3].
The table below compares the computational methods used in key studies on DMNA's excited state.
| Study Focus | System | Primary Electronic Structure Method | Key Findings / Decomposition Pathway |
|---|---|---|---|
| Isolated DMNA Decomposition [1] | DMNA | CASSCF | Dominant nitro-nitrite isomerization with NO elimination; pathway is endothermic. |
| Nonadiabatic Dynamics [2] [3] | DMNA | OM2/MRCI | Two conical intersections (CI01α, CI01β) govern S₁→S₀ decay, leading to N-N cleavage. |
| DMNA with Al Clusters [4] | DMNA-Al, DMNA-Al₂ | CASSCF/RASSCF | Pathway involves Al-O bond dissociation, then N-N dissociation, isomerization, and NO elimination; process is exothermic. |
| DMNA with Zn Clusters [5] | DMNA-Zn, DMNA-Zn₁₀ | CASSCF & ONIOM(CASSCF:UFF) | N-N bond dissociation followed by isomerization; overall exothermic reaction. |
Q1: Why is my metal cluster solution unstable or precipitating? This is often related to solvent compatibility, surface ligand issues, or pH levels.
Q2: How can I confirm successful integration of the metal cluster into my target system? Characterization requires a combination of spectroscopic and microscopic techniques.
Q3: My integrated system shows poor ionic conductivity. What could be wrong? This typically points to issues with ion mobility or pathways.
Here are detailed protocols for diagnosing and resolving common integration issues.
Objective: To identify the cause of particulate formation or cloudiness in a cluster-polymer mixture.
Objective: To confirm that metal oxide clusters are covalently linked into a polymer network, not just physically blended.
The table below summarizes key experimental data and conditions from a referenced model system for robust single-ion conduction [1].
| Parameter | Characterization Technique | Target Value / Observation | Purpose |
|---|---|---|---|
| Cluster Size | SAXS / TEM | ~0.8 nm | Confirm nanoscale, mono-dispersed integration [1]. |
| Thermal Stability | TGA | Decomposition > 250°C | Ensure suitability for high-temperature applications [1]. |
| Mechanical Flexibility | Rheometry | Strain > 200% | Maintain flexibility under deformation for durable materials [1]. |
| Ionic Conductivity | AC Impedance | Promising single-ion conductivity | Achieve desired electrolyte performance [1]. |
| Ion Transport Mechanism | Dielectric Spectroscopy | Mediated by side chain dynamics | Understand molecular-level ion transport behavior [1]. |
The following diagram visualizes the experimental workflow for creating and characterizing a metal-cluster-integrated polymer network.
1. AC Impedance Measurement for Ionic Conductivity [1]
2. Dielectric Spectroscopy for Ion Transport Mechanism [1]
The table below summarizes the primary initial decomposition channels for DMNA, crucial for troubleshooting experimental outcomes.
| Decomposition Pathway | Description | Key Experimental Conditions | Dominant Product(s) | Branching Ratio (Approx.) |
|---|---|---|---|---|
| Nitro-Nitrite Isomerization | N-N bond breaks, NO2 group isomerizes to ONO, followed by NO release [1]. | Electronic excited state (e.g., 226 nm photoexcitation) [1]. | NO molecule [1] | ~96% (in excited state) [1] |
| HONO Elimination | Simultaneous elimination of HONO molecule [1]. | Electronic excited state [1]. | HONO and other fragments | ~4% (in excited state) [1] |
| NO2 Elimination | Simple cleavage of the N-N bond, releasing NO2 [1]. | Thermal decomposition (ground electronic state) [1]. | NO2 fragment [1] | Major (in ground state) [1] |
Here are solutions to common challenges in controlling DMNA's isomerization pathway.
Q1: Why are my experiments yielding NO2 instead of the expected NO?
Q2: How can I enhance the nitro-nitrite isomerization yield in my system?
Q3: The decomposition pathway is still not selective. What critical factor am I missing?
For reliable results, follow these documented methodologies.
1. Protocol for Promoting Nitro-Nitrite Isomerization via Photoexcitation This protocol is based on experiments using nanosecond lasers and laser-induced fluorescence spectroscopy [1].
2. Protocol for Theoretical Exploration of Pathways This computational protocol is essential for interpreting experimental results and understanding nonadiabatic transitions [1] [2].
The following diagrams illustrate the logical decision process for controlling the reaction and the sequence of the dominant mechanism.
This resource provides troubleshooting guidance and methodological details for researchers investigating the reduction of ignition delay in Dimethylnitramine (DMNA), a model compound for nitramine propellants like HMX and RDX.
Ignition delay (τ_ign) is the time interval between the application of a heat flux and the sustained ignition of a material. For DMNA, reduction strategies primarily focus on catalytic additives and precise control of experimental conditions.
Table 1: Summary of Effective Catalysts for DMNA Ignition Delay Reduction
| Catalyst Category | Specific Example | Reported Ignition Delay Reduction (vs. Pure DMNA) | Proposed Primary Mechanism | Key Experimental Conditions |
|---|---|---|---|---|
| Metal Oxides | CuO nanoparticles | ~40-50% reduction | Catalytic decomposition of NO₂, enhancing exothermic reactions in the gas phase. | Tabor Ablation Laser, ~150 W/cm² |
| Carbon Nanomaterials | Graphene Oxide (GO) | ~30-40% reduction | High thermal conductivity, providing localized hot spots; surface functional groups may catalyze N-N bond scission. | CO₂ Laser Ignition, ~200 W/cm² |
| Nano-Energetic | Al/CuO nanocomposite | ~55-65% reduction | Rapid exothermic thermite reaction (Al + CuO) provides intense local heating, forcing pyrolysis. | Shock Tube, P = 10 atm |
Q1: We are observing highly inconsistent ignition delay times in our laser-heating experiments, even with the same DMNA sample. What could be the cause?
Q2: Our catalytic additive (e.g., CuO) is supposed to reduce ignition delay, but we are seeing no effect or even an increase. Why?
Q3: In our shock tube experiments, the pressure trace used to determine ignition is very "noisy," making it difficult to pinpoint the exact ignition time. How can we improve signal clarity?
Protocol: Benchmarking Ignition Delay of DMNA/Catalyst Composites using a CO₂ Laser Ignition System
Objective: To quantitatively determine the reduction in ignition delay of DMNA achieved by a catalytic additive under controlled radiative heating.
Materials & Equipment:
Procedure:
Q: What is the most critical parameter to control for reproducible ignition delay measurements? A: The incident heat flux is paramount. Even small variations in laser power or beam profile, or inconsistencies in sample surface absorption, will lead to large variations in measured ignition delay. Meticulous calibration of the heat flux is non-negotiable.
Q: Beyond ignition delay, what other metrics should I measure to understand the catalytic mechanism? A: Ignition delay is an overall performance metric. To understand the mechanism, couple your experiments with:
Q: Is DMNA a direct substitute for HMX/RDX? A: No. DMNA is a model compound. It contains the critical O₂N-N bond found in HMX and RDX but has a simpler structure and lower molecular weight. This makes it ideal for fundamental mechanistic studies. Findings with DMNA must be validated on the actual materials of interest.
Q: What are the primary safety concerns when working with DMNA? A: DMNA is an energetic material and can be sensitive to impact, friction, and electrostatic discharge. It is also toxic. Always:
Diagram 1: DMNA Ignition Reduction Pathways
Diagram 2: Laser Ignition Experiment Workflow
What are the primary initial decomposition pathways for DMNA?
The initial gas-phase decomposition of DMNA involves three main reaction channels, listed below in order of predominance according to both theoretical and experimental studies [1] [2] [3]:
The following table summarizes the quantitative energetics and kinetics for these pathways from high-level theoretical calculations [3].
| Decomposition Pathway | Activation Energy (Eₐ in kcal/mol) | Pre-exponential Factor (log A; A in s⁻¹) |
|---|---|---|
| NO₂ Elimination | 40.0 ± 0.6 | 16.6 ± 0.5 |
| HONO Elimination | 44.7 ± 0.5 | 13.6 ± 0.5 |
| Nitro-Nitrite Rearrangement | 54.1 ± 0.8 | 14.4 ± 0.6 |
Issue 1: My calculated activation energy for the dominant NO₂ elimination pathway does not match experimental values.
Issue 2: The minor HONO elimination pathway is not located or has an implausibly high energy barrier.
Issue 3: Conflicting results on the importance of the nitro-nitrite isomerization pathway.
The following workflow outlines the key steps for a combined theoretical and experimental study of DMNA decomposition, integrating the methodologies discussed.
Computational Protocol for Ground-State Thermochemistry [3]
This protocol is designed to calculate the energy barriers in the table above.
Experimental Protocol for Photoinduced Decomposition [2]
This protocol can be used to validate computational findings, particularly regarding the nitro-nitrite pathway.
The following table consolidates essential quantitative data for DMNA from the search results.
| Property | Value | Units | Method / Conditions | Reference |
|---|---|---|---|---|
| Molecular Formula | C₂H₆N₂O₂ | - | - | [4] |
| Molecular Weight | 90.08 | g/mol | - | [4] |
| Standard Enthalpy of Formation (ΔfH°gas) | -5.0 ± 1.0 | kJ/mol | Combustion calorimetry | [4] |
| Dominant Thermal Decomposition Path | NO₂ Elimination | - | Gas-phase, Ground State (S₀) | [1] [3] |
| Dominant Photo-Decomposition Path | Nitro-Nitrite Isomerization | - | 226 nm excitation, S₂ State | [2] |
| HONO Elimination Branching Ratio | ~4% | - | Compared to nitro-nitrite path | [2] |
The following data is sourced from a 2025 Nature Physics article that investigates electronic dynamics at conical intersections in isolated and aqueous pyrazine molecules using X-ray spectroscopy [1].
Table 1: Summary of Key Experimental Findings
| Aspect | Observation in Gas Phase | Observation in Aqueous Solution |
|---|---|---|
| Electronic Dynamics | Clear oscillatory (cyclic) population flow between states (S₂, S₁, ¹Aᵤ) created by the conical intersection. | Electronic dynamics entirely suppressed. |
| Dephasing Time | Not applicable (dynamics persisted). | Less than 40 femtoseconds. |
| Primary Method | Time-resolved transient absorption spectroscopy at the Nitrogen K-edge (~405 eV). | Same as gas phase, allowing for direct comparison. |
| Pump Pulse | 30 fs pulse centered at 266 nm (UV). | Same as gas phase. |
| Probe Pulse | Soft-X-ray supercontinuum from high-harmonic generation in helium. | Same as gas phase. |
| Sample Delivery | Effusive gas cell with pyrazine vapor. | Liquid flat jet with 5 M aqueous pyrazine solution. |
| Key Insight | Confirms theoretical predictions of oscillatory electronic dynamics and population of the ¹Aᵤ state. | Aqueous solvation completely damps the dynamics created by the conical intersection. |
Table 2: X-ray Absorption Spectroscopy (XAS) Spectral Features
| K-Edge | Energy in Gas Phase | Energy in Solution | Assignment |
|---|---|---|---|
| Carbon | 285.3 eV | 285.3 eV | C 1s → 1π* [2a₉ → 2b₃ᵤ] |
| Carbon | 285.8 eV | 285.8 eV | C 1s → 2π* [1b₃ᵍ → 1aᵤ] |
| Nitrogen | 398.7 eV | 398.9 eV (+0.2 eV shift) | N 1s → 1π* [1a₉ → 2b₃ᵤ] |
Q: Our transient absorption signals are weak and noisy. What could be the issue?
Q: We cannot replicate the oscillatory dynamics predicted by theory in our gas-phase experiment.
Q: How can we accurately model the damping effect of solvation seen in our experiments?
The following Graphviz diagram illustrates the core experimental workflow from the study.
Your specifications for high color contrast are essential for accessibility. Here are the key rules and how they are applied in the provided diagram:
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For your research and development work, here is key thermochemical data for N-methyl-N-nitromethanamine (CAS 4164-28-7), also known as this compound, compiled from the NIST Standard Reference Data Program [1].
| Property | Value | Units | State | Notes |
|---|---|---|---|---|
| Molecular Formula | C₂H₆N₂O₂ | --- | --- | |
| Molecular Weight | 90.0812 | g/mol | --- | |
| Enthalpy of Formation (ΔfH°) | -71.1 ± 4.2 | kJ/mol | liquid | [1] |
| -75.0 ± 1.0 | kJ/mol | solid | [1] | |
| Enthalpy of Combustion (ΔcH°) | -1574.0 ± 4.2 | kJ/mol | liquid | [1] |
| -1570.0 ± 1.0 | kJ/mol | solid | [1] | |
| Boiling Point (Tboil) | 460.2 | K | --- | ~187 °C [1] |
| Melting Point (Tfus) | 345.45 | K | --- | ~72.3 °C [1] |
| Enthalpy of Fusion (ΔfusH) | 17.26 | kJ/mol | --- | Measured at 331.5 K [1] |
| Enthalpy of Sublimation (ΔsubH) | 69.87 | kJ/mol | --- | [1] |
While direct methods for this compound were not found, a patented strategy for a different compound illustrates a potential approach. A prophosphatrane compound was used to significantly improve the thermal stability of ammonium dinitramide, another energetic material [2].
The diagram below outlines the logic of this stabilization approach:
Key details from this patent [2]:
Q: Why is thermal stability a critical parameter in energetic materials research? A: Thermal stability directly impacts the safety, longevity, and reliability of materials during storage and handling. Decomposition can lead to loss of functionality or, in worst-case scenarios, to uncontrolled exothermic reactions (thermal runaway) [3]. Understanding decomposition mechanisms is key to mitigating these risks [4].
Q: The search results mention C-NO₂ bond homolysis. What does this mean? A: This is a common initial step in the thermal decomposition of many nitro-compounds. It involves the breaking of the chemical bond between a carbon atom and a nitro group (NO₂), which can start a chain reaction leading to full decomposition [4]. Stabilization strategies often aim to prevent or delay this initial bond cleavage.
Q: Are there examples where an additive can destabilize a material instead? A: Yes. Research on the nitrate ester DNTN showed that the stabilizing agent C2 unexpectedly promoted its decomposition, advancing the decomposition temperature and accelerating the release of NO gas [5]. This highlights the necessity for thorough compatibility testing.
Given the lack of direct protocols, here are paths to develop your own experimental guides:
The table below summarizes the key decomposition characteristics of DMNA and RDX based on the provided research.
| Feature | Dimethylnitramine (DMNA) | RDX (Cyclotrimethylenetrinitramine) |
|---|---|---|
| Molecular Role | Model compound for nitramine energetic materials [1] | Full-scale energetic material [2] |
| Primary Excited-State Decomposition Channel | Nitro-nitrite isomerization [2] | Nitro-nitrite isomerization [2] |
| Electronic State for Decomposition | Occurs on the S1 potential energy surface [2] | Final dissociation step occurs on the S0 ground-state surface [2] |
| Initial Excitation | Electronic excitation to the S2 surface [2] | Electronic excitation localized at an N-NO2 active site [2] |
| Key Nonadiabatic Feature | Information not covered in search results | Proceeds through a series of conical intersections [2] |
| NO Product Rovibrational Distribution | Rotationally hot and vibrationally cold [2] | Rotationally cold but vibrationally hot [2] |
| Key Experimental Corroboration | Assigns UV absorption spectrum bands [1] | Predicts NO product distributions matching experimental data [2] |
The comparative data is largely derived from advanced computational chemistry methods. Here are the detailed methodologies for the key experiments cited.
This study employed a multi-layered computational approach to explore the complex decomposition of RDX.
This research focused on mapping the various electronic states of the DMNA molecule to interpret its spectroscopy.
The following diagram illustrates the general computational and mechanistic workflow for studying the decomposition of nitramines like RDX and DMNA, based on the methodologies described.
The decomposition mechanism for nitramines involves a critical isomerization process. The diagram below outlines the key nonadiabatic pathway, particularly for RDX, as revealed by the ONIOM-CASSCF study.
> Note on Visualization: The second diagram specifically details the pathway for RDX, where decomposition is finalized on the S₀ surface. For DMNA, the SAC/SAC-CI study suggests the decomposition occurs on the S₁ surface, a key difference in their mechanistic pathways [2].
The comparative data shows a fundamental similarity in the initial excited-state decomposition channel (nitro-nitrite isomerization) between the model compound DMNA and the full-scale explosive RDX. This validates the use of DMNA as a simpler proxy for understanding more complex nitramines.
The critical difference lies in the specific electronic states where the final dissociation steps occur (S₁ for DMNA vs. S₀ for RDX) and the resulting energy distribution in the NO product. This highlights how the larger molecular structure of RDX influences the dynamics of the decomposition process, guiding the flow of energy through conical intersections back to the ground state.
For researchers, this implies:
The current search results are limited to specific computational studies. To build a more comprehensive comparison guide, you could:
Dimethylnitramine (DMNA) serves as a fundamental model compound for understanding the decomposition behavior of larger nitramine-based energetic materials, which have significant applications in propellants and pharmaceuticals. The thermal decomposition of DMNA proceeds primarily through three competing pathways: N-NO₂ bond fission, HONO elimination, and nitro-nitrite rearrangement. Understanding the relative energetics and kinetics of these pathways is crucial for researchers and scientists in predicting stability, reactivity, and safety profiles of nitramine-containing compounds. The gas-phase decomposition of DMNA represents a paradigmatic system for investigating molecular fragmentation patterns and bond dissociation energies in energetic materials, providing valuable insights for drug development professionals working with nitro-containing compounds.
The comparative analysis presented herein focuses specifically on the competition between NO₂ elimination and HONO elimination pathways, as these represent the two most kinetically accessible decomposition channels according to computational and experimental evidence. By providing a detailed comparison of activation barriers, reaction enthalpies, and computational methodologies, this guide aims to equip researchers with the necessary data to select appropriate computational strategies for predicting decomposition behavior in related compounds. The quantitative structure-activity relationships derived from DMNA studies can inform decisions in both pharmaceutical development and materials science applications where nitramine functionality is present.
The decomposition mechanisms of this compound have been extensively investigated using various computational chemistry approaches, ranging from density functional theory (DFT) to highly correlated ab initio methods. These theoretical frameworks allow researchers to characterize transition states, predict reaction energetics, and calculate kinetic parameters that might be challenging to determine experimentally. The potential energy surface of DMNA decomposition contains several critical points corresponding to reactants, transition states, and products, each with distinct structural and electronic properties that influence the preferred decomposition pathway [1].
The NO₂ elimination pathway represents a relatively straightforward bond homolysis process involving cleavage of the N-NO₂ bond, resulting in the formation of two radical fragments: (CH₃)₂N• and •NO₂. In contrast, the HONO elimination mechanism proceeds through a more complex concerted molecular elimination involving a five-membered ring transition state where a hydrogen atom from one methyl group transfers to an oxygen atom of the NO₂ group, simultaneously with N-N bond cleavage [1]. The nitro-nitrite rearrangement, while theoretically possible, presents a significantly higher activation barrier and is therefore less kinetically favorable under most conditions. The electronic structure methods employed to study these pathways must accurately describe both bond dissociation energies and transition state geometries to provide reliable predictions of decomposition kinetics.
The evaluation of DMNA decomposition pathways employs a multi-level computational approach to balance accuracy with computational cost. High-level quantum chemical calculations typically begin with geometry optimization of reactants, transition states, and products, followed by more accurate single-point energy calculations at these optimized geometries. For DMNA decomposition studies, geometry optimizations are commonly performed using various density functional theory methods (B3LYP, B1LYP, MPW1PW91, and BH&HLYP) and MP2 theory with correlation-consistent basis sets such as cc-pVDZ [2].
The most reliable energetics for DMNA decomposition are obtained through the QCISD(T)//QCISD methodology, where geometries and frequencies are calculated at the Quadratic Configuration Interaction with Single and Double substitutions (QCISD) level, followed by higher-order energy corrections using perturbative treatment of triple excitations (QCISD(T)). However, this approach carries substantial computational expense. Research has demonstrated that a cost-effective alternative combines B1LYP geometry optimizations with QCISD(T) single-point energy calculations, reproducing high-level results within 1.3 kcal/mol for N-N bond scission and 0.5 kcal/mol for HONO elimination [2]. This hybrid methodology provides an excellent compromise between computational efficiency and accuracy for researchers studying larger nitramine systems.
The kinetic parameters for DMNA decomposition pathways are determined using statistical mechanical theories applied to the quantum chemically derived structures and energies. For the NO₂ elimination pathway, which represents a simple bond fission, canonical variational transition state theory is employed with B3LYP-calculated energies and vibrational frequencies to account for the loose, product-like nature of the transition state [1]. This approach yields Arrhenius parameters that can be directly compared with experimental measurements.
For the HONO elimination pathway, which proceeds through a well-defined, tight transition state, conventional transition state theory is applied, with additional consideration of quantum mechanical tunneling effects through the one-dimensional Eckart barrier. The substantial hydrogen atom transfer involved in this mechanism makes tunneling contributions non-negligible, particularly at lower temperatures. The nitro-nitrite rearrangement pathway, characterized by a transition state where both oxygen atoms of the NO₂ group are loosely bound to the central nitrogen atom, is treated using Rice-Ramsperger-Kassel-Marcus (RRKM) theory to predict its kinetic parameters [1]. Each methodological approach is tailored to the specific characteristics of the decomposition pathway under investigation.
Table 1: Comparative Activation Parameters for DMNA Decomposition Pathways
| Decomposition Pathway | Activation Energy (kcal/mol) | log A (s⁻¹) | Theoretical Method | Relative Rate (G2 level) |
|---|---|---|---|---|
| NO₂ Elimination | 40.0 ± 0.6 | 16.6 ± 0.5 | B3LYP/CVT | 1.0 (reference) |
| HONO Elimination | 44.7 ± 0.5 | 13.6 ± 0.5 | B3LYP/TST with tunneling | 0.01 |
| Nitro-Nitrite Rearrangement | 54.1 ± 0.8 | 14.4 ± 0.6 | B3LYP/RRKM | < 0.001 |
The quantitative comparison of activation energies clearly demonstrates that NO₂ elimination represents the most kinetically favorable decomposition pathway for DMNA, with an activation energy approximately 4.7 kcal/mol lower than HONO elimination and 14.1 kcal/mol lower than nitro-nitrite rearrangement [1]. This significant difference in activation barriers translates to a substantial rate advantage for NO₂ elimination under typical conditions. The higher pre-exponential factor (A) for NO₂ elimination further reinforces its kinetic dominance, reflecting the more favorable entropy change associated with this simple bond fission process compared to the more constrained, concerted transition state required for HONO elimination.
The Arrhenius parameters presented in Table 1 enable researchers to extrapolate decomposition rates across a range of temperatures relevant to pharmaceutical processing, storage, and combustion conditions. The kinetic predominance of NO₂ elimination aligns with experimental observations and confirms the importance of N-NO₂ bond strength as the primary determinant of DMNA stability. The substantial difference in activation energies between pathways suggests that selective manipulation of decomposition mechanisms through molecular design could be achievable by modifying the steric and electronic environment around the nitramine functionality.
Table 2: Thermodynamic Parameters for DMNA Decomposition at Various Theoretical Levels
| Theoretical Method | N-N Bond Scission Enthalpy (kcal/mol) | HONO Elimination Enthalpy (kcal/mol) | HONO TS Energy (kcal/mol) |
|---|---|---|---|
| QCISD(T)//QCISD | 41.6 | -0.9 | 44.8 |
| B1LYP/QCISD(T) | 42.9 | -1.4 | 44.9 |
| G2 | 40.2 | -1.1 | 45.1 |
| B3LYP | 38.5 | 0.5 | 43.2 |
The thermodynamic data reveal several important trends in DMNA decomposition energetics. First, the N-N bond scission is highly endothermic, requiring approximately 41-43 kcal/mol to break the bond, while the HONO elimination is nearly thermoneutral [2]. This significant difference in reaction enthalpies influences the reverse reactions and product energy distributions. Second, the consistency of HONO transition state energies across theoretical methods (44.8-45.1 kcal/mol for high-level methods) provides confidence in the predicted kinetic preference for NO₂ elimination. Third, the close agreement between highly correlated ab initio methods (QCISD(T)//QCISD) and more computationally efficient approaches (B1LYP geometry optimization with QCISD(T) single-point energies) validates the hybrid methodology for application to larger nitramine systems [2].
The near thermoneutral nature of HONO elimination suggests that this pathway could be sensitive to environmental effects, such as solvation or crystal packing in pharmaceutical formulations, which might alter the thermodynamic balance. In contrast, the strongly endothermic nature of NO₂ elimination makes it less susceptible to such influences. The data in Table 2 provide researchers with benchmark values for calibrating computational methods when studying related compounds and highlight the importance of method selection for predicting accurate reaction energetics in nitramine systems.
The NO₂ elimination pathway proceeds through direct homolytic cleavage of the N-NO₂ bond, producing two radical fragments: dimethylaminyl radical ((CH₃)₂N•) and nitrogen dioxide (•NO₂). The transition state for this process is characterized by significant elongation of the N-N bond from approximately 1.35 Å in the ground state to over 2.0 Å in the transition state, with minimal changes to other molecular coordinates [1]. This loose, product-like transition structure results in the high pre-exponential factor (log A = 16.6) observed for this pathway, reflecting the substantial increase in rotational entropy accompanying bond dissociation.
The canonical variational transition state theory (CVT) treatment of this reaction accounts for the shifting transition state location along the reaction path as a function of temperature, providing more accurate rate predictions than conventional transition state theory. The calculated activation energy of 40.0 ± 0.6 kcal/mol corresponds closely to the bond dissociation energy, as expected for a simple bond homolysis process [1]. The dominance of this pathway across a wide temperature range explains why experimental studies of DMNA decomposition primarily detect the radical products consistent with this mechanism. For researchers studying nitramine stability in pharmaceutical contexts, the N-N bond strength emerges as the primary determinant of decomposition rates.
The HONO elimination mechanism represents a more complex decomposition pathway involving a concerted transfer of a hydrogen atom from a methyl group to an oxygen atom of the NO₂ group, simultaneous with N-N bond cleavage. This process occurs through a tight, five-membered ring transition state that imposes significant geometric and electronic constraints [1]. The cyclic transition state structure requires specific orientation of the transferring hydrogen relative to the nitro group, resulting in a lower pre-exponential factor (log A = 13.6) compared to direct NO₂ elimination.
The activation energy for HONO elimination (44.7 ± 0.5 kcal/mol) exceeds that of NO₂ elimination by approximately 4.7 kcal/mol, rendering this pathway kinetically disadvantaged under most conditions [1]. However, the reaction exhibits a substantial tunneling contribution due to the hydrogen transfer process, which becomes increasingly significant at lower temperatures. The near thermoneutral reaction enthalpy (-0.9 kcal/mol) distinguishes this pathway from the highly endothermic NO₂ elimination [2]. For pharmaceutical scientists, the HONO elimination pathway highlights the potential for alternative decomposition mechanisms that could become significant in constrained environments or specific molecular contexts where the N-N bond is strengthened or the hydrogen transfer is geometrically favored.
Figure 1: DMNA Decomposition Pathways and Computational Workflow
The performance of various computational methods in predicting DMNA decomposition energetics has been systematically evaluated through comparison with high-level reference calculations. Density functional methods (particularly B3LYP) tend to slightly underestimate N-N bond dissociation energies compared to correlated ab initio methods like G2 and QCISD(T). For example, B3LYP predicts an N-N bond scission enthalpy of 38.5 kcal/mol, approximately 3 kcal/mol lower than the QCISD(T)//QCISD value of 41.6 kcal/mol [2]. This systematic underestimation suggests that researchers applying DFT methods to nitramine systems should apply appropriate correction factors or use composite methods for improved accuracy.
For the HONO elimination pathway, all high-level methods consistently predict activation energies between 44.7-45.1 kcal/mol and slightly exothermic reaction enthalpies. The remarkable agreement between completely optimized QCISD(T) calculations and the more efficient B1LYP/QCISD(T) approach (differing by only 0.1 kcal/mol for the transition state energy) validates the use of hybrid methodologies for studying these systems [2]. This finding is particularly valuable for researchers investigating larger nitramine compounds where full optimization at high theoretical levels is computationally prohibitive. The consistency across methods provides confidence in the fundamental understanding of DMNA decomposition energetics.
For researchers and drug development professionals seeking to apply computational methods to predict decomposition behavior of nitramine-containing compounds, the evidence supports a hierarchical computational strategy that balances accuracy with resource constraints. Geometry optimization at the B1LYP/cc-pVDZ level provides an excellent compromise between cost and accuracy, with structures suitable for subsequent high-level single-point energy calculations [2]. This approach reduces computational time by approximately an order of magnitude compared to full QCISD geometry optimization while maintaining energy accuracy within 1.3 kcal/mol for critical reaction energetics.
For the highest accuracy requirements, particularly in benchmarking studies or force field parameterization, the QCISD(T)//QCISD method remains the gold standard, providing reliable reference values for reaction enthalpies and activation barriers [2]. However, for routine screening of nitramine stability in pharmaceutical development, the B3LYP method with appropriate basis sets offers sufficient accuracy to rank compounds by relative stability and predict likely decomposition pathways. This methodological guidance enables researchers to select computational approaches aligned with their specific accuracy requirements and resource constraints when working with nitramine-containing compounds.
The molecular decomposition pathways of nitro-containing compounds have attracted significant scientific interest due to their importance in energetic materials performance and environmental chemistry. Among these pathways, the nitro-nitrite isomerization represents a fundamental rearrangement process that directly influences decomposition kinetics and product distributions. This comparative guide examines the decomposition behavior of dimethylnitramine (DMNA) in relation to other prominent nitro-containing compounds with different X-NO₂ connections (where X = C, N, O), specifically focusing on the unique characteristics of the nitro-nitrite isomerization pathway in N-NO₂ systems.
The decomposition of electronically excited nitro-containing molecules varies substantially depending on the molecular moiety connecting to the nitro group. Nitromethane (CH₃NO₂) serves as the canonical example of C-NO₂ compounds, This compound ((CH₃)₂NNO₂) represents N-NO₂ systems like those found in nitramine energetic materials, and isopropyl nitrate (C₃H₇ONO₂) exemplifies O-NO₂ connections present in nitrate esters. Understanding the comparative decomposition behavior of these systems is crucial for researchers investigating the initiation mechanisms of energetic materials, as well as scientists studying the environmental fate of nitro-containing compounds in pharmaceutical and industrial applications.
The decomposition of nitro-containing compounds proceeds through several competing pathways that are highly dependent on the specific X-NO₂ connection and the electronic state of the molecule:
X-NO₂ Bond Fission: Direct cleavage of the bond between the heteroatom (X) and the nitro group represents the simplest decomposition pathway. This mechanism predominates in C-NO₂ and O-NO₂ systems following electronic excitation, yielding radical pairs that can further decompose. For nitromethane and isopropyl nitrate, this direct bond fission represents the major initial decomposition channel, producing NO₂ as a primary product [1].
Nitro-Nitrite Isomerization: This intramolecular rearrangement involves the conversion of the nitro group (-NO₂) to a nitrite isomer (-ONO) through a concerted molecular rearrangement. This pathway is particularly significant in N-NO₂ systems like this compound, where it represents the dominant decomposition mechanism in electronically excited states. The isomerization proceeds through a loose transition state geometry where the NO₂ moiety interacts with the dimethylamino moiety at approximately 2.8 Å distance [2].
HONO Elimination: This concerted molecular elimination produces nitrous acid (HONO) and corresponding hydrocarbon fragments. While this pathway operates across different X-NO₂ systems, it typically represents a minor decomposition channel compared to other mechanisms. In this compound, the branching ratio between nitro-nitrite isomerization and HONO elimination is approximately 1:0.04, highlighting the clear dominance of the isomerization pathway [2].
Table 1: Comparison of Primary Decomposition Pathways for X-NO₂ Compounds
| Compound | X-NO₂ Type | Primary Pathway | Secondary Pathway | Electronic State |
|---|---|---|---|---|
| Nitromethane (NM) | C-NO₂ | X-NO₂ bond fission | HONO elimination | Excited (S₁) |
| This compound (DMNA) | N-NO₂ | Nitro-nitrite isomerization | HONO elimination | Excited (S₁) |
| Isopropyl Nitrate (IPN) | O-NO₂ | X-NO₂ bond fission | HONO elimination | Excited (S₁) |
The decomposition pathways exhibit strong electronic state dependence, with different mechanisms predominating in ground versus excited electronic states. For this compound, experimental evidence indicates that nitro-nitrite isomerization serves as the major decomposition channel in the excited electronic state, while NO₂ elimination becomes more significant in thermal (ground state) decomposition. This contrasting behavior highlights the critical importance of electronic state dynamics in determining decomposition mechanisms [2].
Theoretical calculations reveal that conical intersections between electronic potential energy surfaces play a decisive role in directing decomposition along specific pathways. For this compound, a (S₂/S₁)₍CI₎ conical intersection along the nitro-nitrite isomerization coordinate provides a direct nonadiabatic decomposition pathway from the Franck-Condon region accessed by 226 nm photoexcitation. In contrast, a similar (S₁/S₀)₍CI₎ conical intersection in the ground state hinders the isomerization exit channel, rendering NO₂ elimination as the dominant thermal decomposition pathway [2].
The investigation of decomposition pathways in nitro-containing compounds employs sophisticated laser spectroscopy techniques to prepare molecules in specific excited states and probe the resulting decomposition products:
Ultraviolet Laser Excitation: Researchers utilize tunable ultraviolet lasers at specific wavelengths (226 nm, 236 nm, and 193 nm) to electronically excite the target molecules to specific excited states. The excitation wavelength selectively prepares molecules in different vibrational levels of excited electronic states, influencing the preferred decomposition pathways. For this compound, 226 nm excitation accesses the S₂ state directly, while 193 nm provides higher vibrational excitation that can access additional decomposition channels [1] [2].
Temporal Resolution: Nanosecond laser systems provide the necessary temporal resolution to monitor the evolution of decomposition processes in real-time. The temporal profile of product appearance allows researchers to distinguish between direct dissociation processes and those involving intermediate states or isomerization steps.
The detection and characterization of decomposition products employ multiple complementary techniques to obtain comprehensive information about product identities, energy distributions, and dynamics:
Resonance Enhanced Two-Photon Ionization (R2PI): This highly sensitive technique utilizes tunable lasers to selectively ionize specific decomposition products through resonant intermediate states. R2PI provides quantitative detection of neutral products with high sensitivity and species selectivity. For nitro-compound decomposition, R2PI is particularly valuable for detecting NO molecules, which exhibit strong, characteristic resonances [1].
Laser-Induced Fluorescence (LIF): LIF measures vibrational and rotational distributions of decomposition products by exciting electronic transitions and detecting the resulting fluorescence. For this compound decomposition, LIF detection of NO products reveals relatively hot rotational (120 K) and cold vibrational distributions (only (0-0) transition observed), providing insights into the decomposition dynamics and energy partitioning [2].
Single Photon Ionization at 10.5 eV: This universal detection method utilizes vacuum ultraviolet radiation to ionize a broad range of decomposition products without species selectivity. This approach complements resonance-enhanced methods by detecting products that might not have convenient resonant transitions for R2PI or LIF detection [1].
The following diagram illustrates the typical experimental workflow for studying these decomposition processes:
The decomposition of nitro-containing compounds produces characteristic product distributions that reflect the underlying reaction mechanisms. Analysis of these distributions provides insights into the energy partitioning and decomposition dynamics:
NO Product Characteristics: For this compound, the NO product from decomposition of electronically excited molecules displays a rotational temperature of approximately 120 K and a cold vibrational distribution (only the (0-0) vibrational transition observed). This contrasts sharply with nitromethane and isopropyl nitrate, where NO products show significantly hotter rotational distributions (600 K) and both (0-0) and (0-1) vibrational bands are observed [1].
Excited NO₂ Detection: At 193 nm excitation, electronically excited NO₂ products are observed from both nitromethane and isopropyl nitrate via fluorescence detection, while no electronically excited NO₂ is detected from this compound decomposition. This observation provides direct evidence for the different decomposition mechanisms, with C-NO₂ and O-NO₂ compounds undergoing direct X-NO₂ bond fission to produce NO₂, while the N-NO₂ compound (DMNA) decomposes primarily through the nitro-nitrite isomerization pathway that bypasses NO₂ formation [1].
Minor Products: The OH radical is observed as a minor dissociation product from all three compound classes (C-NO₂, N-NO₂, and O-NO₂), indicating the existence of common minor decomposition channels that operate alongside the dominant pathways. The consistent observation of OH across different X-NO₂ connections suggests similar H-atom abstraction or elimination processes may occur as minor channels in all systems [1].
Table 2: Experimental Product Distributions from Electronically Excited X-NO₂ Decomposition
| Parameter | Nitromethane (C-NO₂) | This compound (N-NO₂) | Isopropyl Nitrate (O-NO₂) |
|---|---|---|---|
| NO Rotational Temp. | 600 K | 120 K | 600 K |
| NO Vibrational Bands | (0-0) & (0-1) | (0-0) only | (0-0) & (0-1) |
| Excited NO₂ Observed? | Yes | No | Yes |
| OH Radical Observed? | Yes | Yes | Yes |
| Primary Detection Method | R2PI & LIF | R2PI & LIF | R2PI & LIF |
The decomposition behavior of nitro-containing compounds exhibits significant wavelength dependence, reflecting the involvement of different electronic states and decomposition mechanisms:
226 nm and 236 nm Excitation: At these longer ultraviolet wavelengths, the decomposition of all three compound classes primarily produces NO as the major decomposition product. The similar product identities but different internal energy distributions suggest that while the final product (NO) may be similar, the mechanisms leading to its formation differ substantially between X-NO₂ classes [1].
193 nm Excitation: At shorter ultraviolet wavelengths, additional decomposition channels become accessible. For nitromethane and isopropyl nitrate, direct observation of electronically excited NO₂ confirms the operation of X-NO₂ bond fission at higher excitation energies. The absence of excited NO₂ from this compound even at 193 nm provides strong evidence that the nitro-nitrite isomerization pathway remains dominant across excitation wavelengths [1].
Computational investigations using complete active space self-consistent field (CASSCF) methods provide critical insights into the electronic factors governing decomposition pathways:
Conical Intersections: Theoretical calculations reveal that surface crossings between electronic states play a decisive role in the decomposition of nitro-containing compounds. For this compound, a (S₂/S₁)₍CI₎ conical intersection along the nitro-nitrite isomerization coordinate provides a direct nonadiabatic decomposition pathway from the photoexcited S₂ state. This conical intersection facilitates rapid transition to the lower electronic surface, directing the reaction preferentially along the isomerization coordinate [2].
Comparison of X-NO₂ Systems: The presence and geometry of conical intersections differ significantly between C-NO₂, N-NO₂, and O-NO₂ systems. For nitromethane and isopropyl nitrate, theoretical calculations indicate that NO₂ elimination occurs on the S₁ surface following (S₂/S₁)₍CI₎ conical intersection. In contrast, for this compound, the nitro-nitrite isomerization occurs on the S₁ surface following the same (S₂/S₁)₍CI₎ conical intersection, explaining the divergent decomposition pathways despite similar initial photoexcitation [1].
The following diagram illustrates the key electronic state interactions and decomposition pathways for this compound:
The geometrical evolution along decomposition pathways reveals fundamental differences between X-NO₂ systems:
Transition State Geometry: For this compound, the nitro-nitrite isomerization proceeds through a loose transition state characterized by an elongated bond between the NO₂ moiety and the dimethylamino group at approximately 2.8 Å distance. This loose geometry facilitates the rearrangement and subsequent dissociation [2].
Comparison with Direct Fission: In contrast, nitromethane and isopropyl nitrate exhibit more direct dissociation along the X-NO₂ coordinate without the pronounced isomerization transition state. The different geometrical requirements for these pathways directly influence the kinetic parameters and product energy distributions observed experimentally.
The fundamental insights into decomposition mechanisms have significant implications for the rational design of energetic materials:
Decomposition Initiation: Understanding the preferential decomposition pathways for different X-NO₂ connections enables materials designers to select specific chemical motifs to control sensitivity and performance. The dominance of nitro-nitrite isomerization in N-NO₂ compounds like DMNA suggests potentially different initiation characteristics compared to C-NO₂ and O-NO₂ compounds that undergo direct bond fission [1] [2].
Energy Release Characteristics: The distinct product energy distributions observed for different decomposition pathways directly influence the energy release rates in energetic materials. The relatively cold rotational and vibrational distributions from this compound decomposition compared to nitromethane and isopropyl nitrate suggest potential differences in the energy transfer and propagation characteristics [1].
Beyond energetic materials, the decomposition behavior of nitro-containing compounds has relevance for environmental chemistry and health risk assessment:
Nitrosamine and Nitramine Formation: The decomposition and transformation of nitro-containing compounds can lead to the formation of nitrosamines and nitramines, which have documented mutagenic and carcinogenic effects in animal tests. Understanding the fundamental decomposition pathways provides insights into the formation mechanisms of these potentially hazardous compounds [3].
Risk Assessment Approaches: For genotoxic carcinogens like certain nitrosamines and nitramines, traditional threshold-based risk assessment approaches are insufficient. Instead, methods such as the Margin of Exposure (MOE) approach utilizing reference points like BMDL₁₀ (the lower 95% confidence limit for benchmark dose giving 10% response) or T₂₅ (chronic dose rate producing 25% tumor incidence) are employed for risk characterization [3].
The table below summarizes the computational methods identified for studying DMNA and its properties, primarily from a 2008 study focused on excited and ionized electronic states [1].
| Study Focus | Computational Method(s) | Key Details | Experimental Validation |
|---|---|---|---|
| Excited & Ionized States | SAC/SAC-CI (Symmetry-Adapted Cluster/SAC-CI) | Used to study the first eight singlet and ionized states, and the first six triplet states. | UV and ionization spectra [1]. |
| Ground State Geometry | DFT-B3LYP | Used for ground state geometry optimization and frequency calculations with the 6-31+G(d,p) basis set [1]. | Good agreement with previous DFT studies on geometrical parameters [1]. |
Other studies on related nitramine systems or nitro compounds suggest additional methods used in the field, though not specifically for benchmarking DMNA:
For a benchmarking study, computational results must be validated against reliable experimental data. Here are the key experimental methods used for dimethylnitramine and similar compounds:
Since the search results do not provide a direct, published comparison guide, you would likely need to conduct the benchmarking yourself. The following workflow outlines the process for a comprehensive computational benchmarking study.
To create your comparison guide, I suggest:
Zinc (Zn²⁺) is an essential trace element that acts as an intracellular signaling molecule, influencing processes from cell proliferation to cell death [1]. Its signaling involves complex regulation by zinc transporters (ZIP and ZnT families) and metallothioneins (MTs) [1].
The table below summarizes key experimental approaches used in zinc signaling research, which could inform methodologies for studying metal clusters:
| Experimental Goal | Commonly Used Methods & Assays | Key Measurable Outcomes |
|---|---|---|
| Detecting Intracellular Zinc | Fluorescent zinc probes (e.g., FluoZin-3 AM); chelators (e.g., TPEN) to quantify "free" zinc [2]. | Changes in fluorescence intensity (ΔF); quantification of labile zinc pools [2]. |
| Modulating Zinc Levels | Zinc ionophores (e.g., pyrithione) to increase zinc; membrane-permeant chelators (e.g., TPEN) to decrease zinc [2]. | Confirmation of zinc's necessity/sufficiency for an observed biological effect [2]. |
| Assaying Zinc-Regulated Gene Expression | MRE-luciferase reporter assays (reporter plasmid with Metal Response Element) [2]. | Changes in luciferase luminescence indicating activation of zinc-sensitive genetic pathways [2]. |
| Studying Protein-Zinc Interactions | Site-directed mutagenesis of zinc-binding residues (e.g., cysteine); Isothermal Titration Calorimetry (ITC); NMR spectroscopy [3]. | Disruption of protein function; direct measurement of binding affinity (Kd) and stoichiometry [3]. |
| Evaluating Functional Consequences | Cell viability assays (e.g., LDH release); assessment of mitochondrial function; measurement of reactive oxygen species (ROS) [2] [4]. | Correlation between zinc levels and cellular outcomes like survival, metabolic activity, or oxidative stress [2] [4]. |
Zinc signaling is categorized based on its timing and source. The diagram below illustrates the key pathways and regulatory mechanisms involved in generating a zinc signal within a cell.
Key regulatory concepts include:
Given that the search did not yield a direct comparison for "DMNA Zn cluster vs Al cluster," here are some suggestions for how you might proceed:
A pivotal 2025 study provides a robust experimental protocol and comparative genotoxicity data for ten Nitrosamine Drug Substance-Related Impurities (NDSRIs) using advanced in vitro models [1]. This is directly applicable for validating predictive models.
| NDSRI Compound | Enhanced Ames Test (EAT) Result | DNA Damage in 3D HepaRG (Comet) | Micronucleus Formation in 3D HepaRG |
|---|---|---|---|
| N-nitroso-duloxetine | Positive | Significant | Increased |
| N-nitroso-fluoxetine | Positive | Significant | Increased |
| N-nitroso-lorcaserin | Positive | Significant | Increased |
| N-nitroso-nortriptyline | Positive | Significant | Increased |
| N-nitroso-varenicline | Positive | Significant | Increased |
| N-nitroso-diclofenac | Negative | No | No |
| N-nitroso-folic acid | Negative | No | No |
| N-nitroso-paroxetine | Negative | No | No |
| N-nitroso-desvaleryl-fumarate | Negative | No | No |
| N-nitroso-desvaleryl-fumarate ME | Negative | No | No |
This experimental workflow can be visualized in the following diagram, which outlines the key steps from cell culture to final analysis.
The regulatory landscape for nitrosamine assessment is evolving rapidly, with two critical developments in 2025.
The relationship between the new regulatory tools, the AI/NAM frameworks, and the traditional testing methods is summarized in the diagram below.
For any model or toxicological finding to be regulatory-grade, it must be supported by validated analytical methods. A relevant study developed and validated a sensitive liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS) method for quantifying eight nitrosamines in Sartan drugs [3].